11-Oxomogroside IV A
Description
Properties
Molecular Formula |
C54H90O24 |
|---|---|
Molecular Weight |
1123.3 g/mol |
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-30,32-49,55-56,58-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48+,49+,52+,53-,54+/m1/s1 |
InChI Key |
KKXXOFXOLSCTDL-IASGJFALSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C |
Synonyms |
11-oxomogroside IV A |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 11-Oxomogroside IV A: Discovery, Natural Sources, and Analysis
This technical guide provides a comprehensive overview of 11-Oxomogroside IV A, a cucurbitane triterpenoid glycoside of interest to researchers, scientists, and drug development professionals. The document details its discovery, natural origins, analytical methodologies, and potential biological significance.
Discovery and Natural Occurrence
This compound is a naturally occurring compound first identified in the unripe fruits of Siraitia grosvenori, a perennial vine belonging to the Cucurbitaceae family.[1][2] This plant, commonly known as monk fruit or Luo Han Guo, is native to Southern China and is renowned for its intensely sweet-tasting fruit.[3] The sweetness of monk fruit is primarily attributed to a group of cucurbitane-type tetracyclic triterpenoid glycosides known as mogrosides.[3]
The isolation and structural elucidation of this compound were reported in a 2007 study by Dianpeng Li and colleagues, which focused on the chemical constituents of unripe Siraitia grosvenori fruits.[1][2] This discovery expanded the known diversity of mogrosides and highlighted the chemical richness of this plant species.
Physicochemical Properties
While detailed physicochemical data for this compound is not extensively published, it shares a core cucurbitane triterpenoid structure with other mogrosides. These compounds are generally characterized by their high molecular weight and glycosidic linkages, which contribute to their water solubility and sweet taste.
Natural Sources and Quantification
The primary natural source of this compound is the fruit of Siraitia grosvenori.[1] The concentration of this specific mogroside can vary depending on the maturity of the fruit, with studies indicating its presence in the unripe stages.[2]
Quantitative analysis of mogrosides, including compounds structurally similar to this compound, has been achieved using High-Performance Liquid Chromatography (HPLC). The table below summarizes the parameters of an HPLC method developed for the simultaneous determination of several mogrosides in Siraitia grosvenori fruits, which is applicable for the analysis of this compound.[2]
| Parameter | Value |
| Chromatographic Column | ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| 0-3 min: 20% B -> 30% B | |
| 3-8 min: 30% B -> 35% B | |
| 8-9 min: 35% B | |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 203 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This HPLC method demonstrated good linearity and average recovery rates for the analyzed mogrosides, suggesting its suitability for the quality control and quantification of this compound in plant extracts and derived products.[2]
Experimental Protocols
Isolation and Purification of this compound (General Protocol)
The following is a generalized protocol for the isolation and purification of this compound from the unripe fruits of Siraitia grosvenori, based on common methods for mogroside extraction.
Materials:
-
Unripe fruits of Siraitia grosvenori
-
Methanol or Ethanol
-
Water
-
Macroporous resin column
-
Silica gel column
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: The dried and powdered unripe fruit material is extracted with an aqueous alcohol solution (e.g., 80% methanol) at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the glycosides.
-
Solvent Removal: The combined extracts are concentrated under reduced pressure to remove the organic solvent, yielding a crude aqueous extract.
-
Preliminary Purification: The aqueous extract is passed through a macroporous resin column to remove polar impurities. The mogrosides are adsorbed onto the resin and subsequently eluted with a higher concentration of alcohol.
-
Silica Gel Chromatography: The enriched mogroside fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate the different mogroside components.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative HPLC using a C18 column and a suitable mobile phase, such as a water/acetonitrile gradient.
-
Structure Elucidation: The purified this compound is identified and its structure confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Analytical Quantification by HPLC
The analytical HPLC method detailed in the table above can be used for the quantitative determination of this compound in various samples. A standard curve should be prepared using a purified and quantified standard of this compound to ensure accurate quantification.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of mogrosides from Siraitia grosvenori has been investigated for various pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[3]
A closely related compound, 11-oxo-mogroside V, has demonstrated potent antioxidant properties by scavenging reactive oxygen species (ROS) and protecting against oxidative DNA damage.[4][5][6] It has also been shown to exhibit inhibitory effects on tumor promotion.[4][]
Based on the known activities of related mogrosides, a putative signaling pathway for the antioxidant and cytoprotective effects of this compound can be proposed. This hypothetical pathway involves the modulation of intracellular redox balance and the inhibition of pro-inflammatory and pro-carcinogenic signaling cascades.
Caption: Putative signaling pathway for this compound's bioactivity.
Experimental Workflows
The discovery and characterization of this compound follow a logical experimental workflow, from the initial extraction from its natural source to its final structural elucidation and biological testing.
Caption: Experimental workflow for the discovery of this compound.
Future Directions
Further research is warranted to fully characterize the bioactivities of this compound. Key areas for future investigation include:
-
Quantitative profiling: Determining the precise concentration of this compound in Siraitia grosvenori at different stages of fruit development.
-
Pharmacological screening: A comprehensive evaluation of its potential anti-inflammatory, anti-cancer, and metabolic effects.
-
Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Bioavailability and metabolism: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties to understand its in vivo behavior.
This in-depth guide serves as a foundational resource for researchers and professionals interested in the natural product chemistry and therapeutic potential of this compound. The provided methodologies and conceptual frameworks offer a starting point for further exploration and development of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11-Oxomogroside III | CAS:952481-53-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11-Oxo-mogroside V | CAS:126105-11-1 | Manufacturer ChemFaces [chemfaces.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 11-Oxomogroside IV A in Common Laboratory Solvents
This technical guide provides a comprehensive overview of the solubility of this compound, a cucurbitane triterpene glycoside isolated from Siraitia grosvenorii (Luo Han Guo), in common laboratory solvents. Understanding the solubility of this compound is critical for a wide range of research and development activities, including in vitro and in vivo studies, formulation development, and analytical method development.
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the available qualitative and quantitative solubility data for this compound and the structurally similar 11-Oxomogroside V. This data is crucial for selecting appropriate solvent systems for various experimental needs.
| Compound | Solvent | Solubility | Remarks |
| This compound | Methanol | Soluble | [1][2] |
| Water | Soluble | [1] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] | |
| Acetonitrile | Soluble | [1] | |
| Ethanol | Soluble | [2] | |
| Pyridine | Soluble | [2] | |
| 11-Oxomogroside V | Dimethyl Sulfoxide (DMSO) | 1 mg/mL, 100 mg/mL | [3][4][5] Ultrasonic assistance may be required for higher concentrations.[4] |
| Dimethylformamide (DMF) | 1 mg/mL | [3][5] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [3][5] | |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.5 mg/mL | [4] | |
| In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in saline)) | ≥ 2.5 mg/mL | [4] | |
| In vivo formulation (10% DMSO, 90% corn oil) | ≥ 2.5 mg/mL | [4] |
Experimental Protocols: General Method for Determining Solubility
While specific quantitative data for this compound is not extensively published, a general experimental protocol for determining its solubility in various solvents can be outlined. This method is based on standard laboratory practices for solubility assessment.
Objective: To determine the approximate solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone)
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Thermostatic shaker or water bath
-
Microcentrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Stock Solutions: Prepare a series of standard solutions of this compound in a solvent in which it is known to be freely soluble (e.g., DMSO) to create a calibration curve.
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1-10 mg) into a series of vials.
-
Add a measured volume of the test solvent to each vial to create a suspension.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Vortexing or sonication can be used initially to aid dispersion.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for a set time (e.g., 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter (0.22 µm) to remove any remaining fine particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of dissolved this compound.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the undiluted supernatant, which represents the solubility of the compound in that solvent at the specified temperature.
-
Mandatory Visualization: Experimental Workflow and Signaling Pathways
The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antioxidant Assays of 11-Oxomogroside V
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction to 11-Oxomogroside V and its Antioxidant Potential
11-Oxomogroside V is a natural sweetener that has demonstrated significant antioxidant properties.[1] It belongs to the family of mogrosides, which are triterpene glycosides known for their intense sweetness and potential health benefits.[2] Research has shown that 11-oxo-mogroside V can effectively scavenge various reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1][] Furthermore, it has been observed to exhibit a remarkable inhibitory effect on hydroxyl radical-induced DNA damage.[]
It is important to distinguish between 11-Oxomogroside IV A and 11-oxo-mogroside V, as they are distinct chemical entities. While both are derived from the same plant source, their molecular structures differ slightly, which may influence their biological activity. The quantitative data presented in this document pertains specifically to 11-oxo-mogroside V.
Quantitative Antioxidant Data for 11-Oxomogroside V
The antioxidant activity of 11-oxo-mogroside V has been quantified using a chemiluminescence-based assay. The results, expressed as EC₅₀ values (the concentration required to scavenge 50% of the respective reactive oxygen species), are summarized in the table below.
| Reactive Oxygen Species (ROS) Scavenged | EC₅₀ (µg/mL) |
| Superoxide Anion (O₂⁻) | 4.79[1][] |
| Hydrogen Peroxide (H₂O₂) | 16.52[1][] |
| Hydroxyl Radical (•OH) | 146.17[1][] |
| •OH-induced DNA Damage Inhibition | 3.09[] |
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates the general workflow for assessing the antioxidant capacity of a pure compound like 11-Oxomogroside V using common in vitro assays.
Caption: General workflow for in vitro antioxidant assays.
Detailed Experimental Protocols
The following are detailed protocols for the DPPH, ABTS, and FRAP assays, adapted for the analysis of a pure compound such as 11-Oxomogroside V.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
11-Oxomogroside V
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Preparation of Sample Solutions: Prepare a stock solution of 11-Oxomogroside V in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the sample/standard solution. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of 11-Oxomogroside V to determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
11-Oxomogroside V
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox)
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.
-
-
Preparation of Working ABTS•⁺ Solution:
-
Before use, dilute the stock ABTS•⁺ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample Solutions: Prepare a stock solution and serial dilutions of 11-Oxomogroside V and the positive control as described for the DPPH assay.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations.
-
Add 180 µL of the working ABTS•⁺ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•⁺ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•⁺ solution.
-
-
Data Analysis: The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC). For TEAC, a standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as µmol of Trolox equivalents per gram of the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Materials:
-
11-Oxomogroside V
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate
-
Acetic acid
-
Hydrochloric acid (HCl)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ferrous sulfate (FeSO₄), Ascorbic acid)
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM Acetate buffer (pH 3.6): Dissolve sodium acetate in water and adjust the pH to 3.6 with acetic acid.
-
10 mM TPTZ solution: Dissolve TPTZ in 40 mM HCl.
-
20 mM FeCl₃·6H₂O solution in water.
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Sample Solutions: Prepare a stock solution and serial dilutions of 11-Oxomogroside V as described previously. For the standard curve, prepare a series of concentrations of FeSO₄ (e.g., 100 to 2000 µM).
-
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the sample or standard solution.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-30 minutes.
-
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Data Analysis: The antioxidant capacity is determined from a standard curve of FeSO₄. The results are expressed as µmol of Fe²⁺ equivalents per gram of the sample.
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical relationship between the antioxidant (11-Oxomogroside V) and the radical/oxidant species in the described assays.
Caption: Antioxidant mechanism in common in vitro assays.
References
Application Notes and Protocols for Gene Expression Analysis in Response to 11-Oxomogroside IV A
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV A is a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. Mogrosides, the family of compounds to which this compound belongs, are reputed for their intense sweetness and potential therapeutic properties, including antioxidant and anti-inflammatory effects. This document provides detailed application notes and protocols for investigating the effects of this compound on gene expression, with a focus on inflammatory signaling pathways.
While direct gene expression studies on this compound are not yet widely published, research on the closely related compound, Mogroside V, offers significant insights. A study on the impact of Mogroside V on pulmonary inflammation revealed significant modulation of the NF-κB and JAK-STAT signaling pathways.[1][2][3] These pathways are central to the inflammatory response, making them key targets for investigation when assessing the bioactivity of this compound.
These notes will, therefore, leverage the existing data on Mogroside V as a foundational model for designing and interpreting gene expression studies for this compound.
Data Presentation: Gene Expression Changes in Response to Mogroside V
The following table summarizes the key differentially expressed genes and proteins identified in a study investigating the effects of Mogroside V on ovalbumin (OVA)-induced pulmonary inflammation in a mouse model.[1][2][3] This data provides a valuable reference for expected gene expression changes when studying related mogrosides like this compound in similar inflammatory contexts.
Table 1: Differentially Expressed Genes and Proteins in Response to Mogroside V Treatment in an Asthma Mouse Model [1][2][3]
| Gene/Protein | Change with OVA-Induced Inflammation | Change with Mogroside V Treatment | Implicated Pathway |
| Igha | Increased | Decreased | NF-κB Signaling |
| Ighg1 | Increased | Decreased | NF-κB Signaling |
| NF-κB | Increased | Decreased | NF-κB Signaling |
| IκB | Increased | Decreased | NF-κB Signaling |
| Jak1 | Increased | Decreased | JAK-STAT Signaling |
| Stat1 | Increased | Decreased | JAK-STAT Signaling |
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in the inflammatory response that are likely modulated by this compound, based on evidence from related compounds. An experimental workflow for gene expression analysis is also provided.
Caption: NF-κB Signaling Pathway Modulation.
Caption: JAK-STAT Signaling Pathway Modulation.
Caption: Gene Expression Analysis Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to analyze the effect of this compound on gene expression.
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of a relevant cell line and treatment with this compound to induce a measurable gene expression response.
Materials:
-
Relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) for inducing inflammation
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM). A vehicle control (DMSO) should be included. Incubate for 1-2 hours.
-
Inflammatory Challenge: After pre-treatment, add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. A negative control group (no LPS) should also be included.
-
Incubation: Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction and Quality Control
This protocol outlines the extraction of high-quality total RNA from cultured cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
β-mercaptoethanol
-
70% Ethanol
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (optional, for higher precision quality control)
Procedure:
-
Cell Lysis: Add the lysis buffer (containing β-mercaptoethanol) from the RNA extraction kit to each well and scrape the cells to ensure complete lysis.
-
Homogenization: Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.
-
RNA Precipitation: Follow the manufacturer's protocol for the RNA extraction kit, which typically involves adding ethanol to the lysate to precipitate the RNA.
-
Column Purification: Apply the mixture to a spin column, wash with the provided buffers to remove contaminants, and elute the purified RNA in RNase-free water.
-
Quality Control:
-
Quantification: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity: (Optional but recommended for RNA-Seq) Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >8 is generally considered suitable for downstream applications.
-
Protocol 3: cDNA Synthesis and Quantitative PCR (qPCR)
This protocol details the reverse transcription of RNA into cDNA and the subsequent quantification of target gene expression using qPCR.
Materials:
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
-
Optical-grade PCR plates and seals
Procedure:
-
cDNA Synthesis:
-
In a PCR tube, combine the total RNA (e.g., 1 µg), reverse transcriptase, dNTPs, and random primers according to the manufacturer's protocol.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.
-
-
qPCR Reaction Setup:
-
In a new PCR plate, prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for a specific gene, and the synthesized cDNA.
-
Include no-template controls (NTCs) to check for contamination.
-
-
qPCR Run:
-
Run the plate in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method.
-
Protocol 4: RNA Sequencing (RNA-Seq) and Data Analysis
For a comprehensive, unbiased analysis of gene expression, RNA-Seq is the recommended method.
Procedure:
-
Library Preparation:
-
Starting with high-quality total RNA, prepare sequencing libraries using a commercially available kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using an aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between treatment and control groups.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound treatment.
-
References
- 1. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice [frontiersin.org]
Formulation of 11-Oxomogroside IV A for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV A is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. Mogrosides, including this compound, are of significant interest to the scientific community due to their potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3][4][5] Preclinical in vivo studies are crucial for evaluating the therapeutic potential of this natural compound. Proper formulation is a critical step to ensure its bioavailability and obtain reliable and reproducible results.
This document provides detailed application notes and protocols for the formulation of this compound for use in in vivo animal studies. The following sections offer guidance on solvent selection, preparation of formulations for oral and parenteral administration, and relevant quantitative data to aid in experimental design.
Physicochemical Properties and Solubility
This compound is qualitatively soluble in several common laboratory solvents, including Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. For in vivo applications, it is essential to use biocompatible solvent systems.
Due to the limited availability of precise quantitative solubility data for this compound, the following table includes data for the closely related and structurally similar compound, 11-oxo-mogroside V, which can serve as a valuable reference for formulation development.
Table 1: Solubility Data for 11-oxo-mogroside V
| Solvent/Vehicle | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required.[6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | |
| In Vivo Formulation (DMSO/PEG300/Tween-80/Saline) | ≥ 2.5 mg/mL | A clear solution can be achieved.[7] |
| In Vivo Formulation (DMSO/Corn oil) | ≥ 2.5 mg/mL | A clear solution can be achieved.[7] |
Experimental Protocols
Protocol 1: Formulation for Oral Gavage Administration
This protocol is adapted from a method for a similar mogroside derivative and is suitable for achieving a clear solution for oral administration in rodents.[7]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of a vortex mixer and/or sonication in a water bath may be necessary to ensure complete dissolution.
-
-
Vehicle Preparation:
-
In a sterile tube, combine the following in the specified order, ensuring the solution is clear after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Mix the solution thoroughly.
-
-
Final Formulation:
-
Add 100 µL of the this compound stock solution (from step 1) to the vehicle prepared in step 2. Mix until a homogenous solution is formed.
-
Add 450 µL of sterile saline to the mixture to reach a final volume of 1 mL.
-
Vortex the final solution gently to ensure uniformity. The resulting formulation will have a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Table 2: Example Formulation Components for Oral Gavage (1 mL)
| Component | Volume | Final Concentration |
| This compound Stock (25 mg/mL in DMSO) | 100 µL | 2.5 mg/mL |
| PEG300 | 400 µL | 40% |
| Tween-80 | 50 µL | 5% |
| Saline | 450 µL | 45% |
Protocol 2: Formulation for Intraperitoneal (IP) Injection
For parenteral routes, it is critical to minimize the concentration of organic solvents to avoid irritation and toxicity. This formulation utilizes a cyclodextrin-based vehicle to enhance aqueous solubility.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1, Step 1.
-
-
Final Formulation:
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
To this, add 100 µL of the this compound stock solution.
-
Mix thoroughly until a clear and homogenous solution is obtained. This will result in a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in saline).
-
Table 3: Example Formulation Components for IP Injection (1 mL)
| Component | Volume | Final Concentration |
| This compound Stock (25 mg/mL in DMSO) | 100 µL | 2.5 mg/mL |
| 20% SBE-β-CD in Saline | 900 µL | 18% SBE-β-CD |
Potential Signaling Pathways
Mogrosides have been reported to exert their biological effects through the modulation of several key signaling pathways, primarily associated with inflammation and cancer.
Anti-Inflammatory Pathway
Mogrosides have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. This compound may inhibit this pathway, leading to a reduction in the inflammatory response.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Anti-Cancer Pathway
In the context of cancer, particularly pancreatic cancer, mogrosides have been found to interfere with the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1][8] The phosphorylation of STAT3 leads to its dimerization and translocation to the nucleus, where it upregulates the expression of genes involved in cell proliferation and survival. By inhibiting STAT3 phosphorylation, this compound may suppress tumor growth and induce apoptosis.[8][9]
References
- 1. journals.mahsa.edu.my [journals.mahsa.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Siraitia grosvenorii Residual Extract Inhibits Inflammation in RAW264.7 Macrophages and Attenuates Osteoarthritis Progression in a Rat Model [mdpi.com]
- 5. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS RN 126105-11-1 | Fisher Scientific [fishersci.nl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A natural food sweetener with anti-pancreatic cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC Herbalgram Website [herbalgram.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Enhancing 11-Oxomogroside IV A Extraction Yield
For Researchers, Scientists, and Drug Development Professionals
The extraction and purification of 11-Oxomogroside IV A, a valuable sweet-tasting triterpenoid glycoside from Siraitia grosvenorii (monk fruit), is a critical process for research and commercial applications. This technical support guide provides comprehensive troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your extraction and purification workflows, ultimately improving the final yield of this target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting mogrosides, including this compound, from monk fruit?
A1: Several extraction techniques are employed to isolate mogrosides, each offering a different balance of efficiency, cost, and complexity. The most prominent methods include:
-
Hot Water Extraction: This is a traditional, simple, and cost-effective method that can provide a high yield of total mogrosides.[1][2]
-
Solvent Extraction (Ethanol): The use of ethanol, often in an aqueous solution, is a common and effective method. The yield can be fine-tuned by adjusting the ethanol concentration, extraction temperature, and duration.[1]
-
Ultrasonic-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to disrupt the plant's cell walls, which can lead to a more rapid and efficient extraction process.[1]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, which can significantly shorten the extraction time and reduce solvent usage.[3][4]
-
Flash Extraction: A highly efficient and rapid technique that typically does not require heating and can be used with a variety of solvents, often resulting in high yields and purities.[1][5]
Q2: What is a realistic yield to expect for this compound?
A2: While many studies focus on the total mogroside content, a specific study utilizing 70% aqueous ethanol for extraction, followed by purification with a D101 macroporous resin, yielded a mogroside extract that contained 10.6% 11-Oxomogroside V (a closely related compound).[3] The overall yield of total mogrosides can vary significantly depending on the chosen extraction method, typically ranging from approximately 2.98% to as high as 8.6%.[1][6]
Q3: How can I effectively purify the crude extract to isolate this compound?
A3: A widely used and effective technique for the purification of mogrosides from a crude extract is column chromatography using macroporous resins.[7][8][9] After the initial extraction, the crude solution is passed through the resin column. By applying a gradient of a solvent like ethanol, different fractions containing various mogrosides can be selectively eluted. For achieving very high purity, a subsequent purification step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[10]
Q4: What are the primary factors that could cause the degradation of this compound during the extraction process?
A4: As triterpenoid glycosides, mogrosides can be susceptible to degradation. The main factors to consider are:
-
Hydrolysis: The glycosidic bonds of mogrosides can be cleaved through both acid-catalyzed and enzymatic hydrolysis, which would result in the loss of the target compound.[11] It is important to note that the plant material itself may contain endogenous enzymes that can cause this degradation.
-
Thermal Degradation: Although some reports suggest that mogrosides have good thermal stability, prolonged exposure to high temperatures, particularly in aqueous solutions and at non-neutral pH, can contribute to their degradation.[7]
Troubleshooting Guide
This guide addresses common challenges that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inefficient disruption of plant cell walls. | - Ensure the raw plant material is finely ground to increase the surface area for solvent penetration. - Employ techniques like ultrasonic or microwave-assisted extraction, which are known to enhance cell wall disruption.[1][3] |
| Suboptimal extraction parameters. | - Systematically optimize parameters such as the solvent-to-solid ratio, extraction temperature, and duration. Refer to the experimental protocols below as a starting point. - For ethanol-based extractions, evaluate a range of concentrations (e.g., 50-80%) to determine the optimal polarity for extracting this compound.[1] | |
| Degradation of the target molecule. | - Minimize the exposure of the extract to high temperatures and avoid strongly acidic or alkaline conditions. - To mitigate enzymatic degradation, consider a blanching step for fresh plant material to deactivate endogenous enzymes prior to extraction. | |
| Poor Purity of the Final Product | Inadequate separation from other mogrosides and impurities. | - Refine the gradient elution protocol for your column chromatography by experimenting with different solvent compositions and gradient profiles. - Verify that the chosen macroporous resin has the appropriate polarity for separating this compound. - For applications requiring high purity, incorporate a final polishing step with preparative HPLC.[10] |
| Co-extraction of undesirable compounds. | - Introduce a preliminary defatting step using a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interfering substances before proceeding with the primary extraction. | |
| Inconsistent Results Between Batches | Variability in the raw plant material. | - Source plant material from a consistent supplier and harvest period, as the concentration of mogrosides can fluctuate with the fruit's maturity. |
| Lack of consistency in the experimental procedure. | - Maintain strict control over all experimental variables, including temperature, time, solvent ratios, and chromatographic flow rates. | |
| Peak Tailing or Splitting in HPLC Analysis | Overloading of the analytical column. | - Prepare more dilute samples for injection. |
| Mismatch between the injection solvent and the mobile phase. | - Whenever feasible, dissolve the sample in the initial mobile phase. | |
| Deterioration of the HPLC column. | - Utilize a guard column to protect the analytical column and replace the column when its performance declines. |
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) Protocol
This protocol serves as a foundational method that can be further optimized.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
60% (v/v) Ethanol
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., filter paper and funnel)
-
Rotary evaporator
Procedure:
-
Accurately weigh 10 g of the powdered monk fruit and transfer it to a 500 mL beaker.
-
Add 450 mL of 60% ethanol to achieve a solid-to-liquid ratio of 1:45 (g/mL).[1]
-
Position the beaker in an ultrasonic bath operating at a frequency of 40 kHz and maintain the temperature at 55°C.[1]
-
Apply sonication for a duration of 45 minutes.[1]
-
Following sonication, filter the mixture to separate the liquid extract from the solid plant residue.
-
To maximize the recovery of the target compound, repeat the extraction process on the residue at least twice with fresh solvent.
-
Combine the filtrates from all extractions and concentrate the solution using a rotary evaporator under reduced pressure.
Flash Extraction Protocol
Materials:
-
Fresh or dried, coarsely chopped Siraitia grosvenorii fruit
-
Water or another appropriate solvent
-
High-speed homogenizer
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Place 50 g of the chopped monk fruit into the vessel of the high-speed homogenizer.
-
Add 1000 mL of water, resulting in a solid-to-liquid ratio of 1:20 (g/mL).[1]
-
Homogenize the mixture at a blade speed of 6000 rpm for 7 minutes, while maintaining the temperature at 40°C.[1]
-
Immediately after homogenization, centrifuge the mixture to pellet the solid material.
-
Carefully decant the supernatant and pass it through a filter to remove any remaining fine particles.
-
The clarified extract is now ready for subsequent purification or concentration steps.
Data Presentation
Table 1: Comparative Overview of Mogroside Extraction Methods
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Total Mogroside Yield (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | [1][2] |
| Solvent Extraction | 50% Ethanol | 1:20 | 60 | 100 min (with shaking) | 5.9 | [1] |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | [1] |
| Microwave-Assisted | Water | 1:8 | Not specified (750 W) | 15 min | 0.73 | [3] |
| Flash Extraction | Water | 1:20 | 40 | 7 min | 6.9 | [1] |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low extraction yields.
References
- 1. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Yield Synthesis of Transglycosylated Mogrosides Improves the Flavor Profile of Monk Fruit Extract Sweeteners [ouci.dntb.gov.ua]
- 3. maxapress.com [maxapress.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Mogroside from Fructus Momordicae [spkx.net.cn]
- 11. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming stability issues of 11-Oxomogroside IV A in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues of 11-Oxomogroside IV A in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of enzymes. As a triterpenoid glycoside, the glycosidic bonds are susceptible to hydrolysis under certain conditions.
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: Based on data for structurally similar mogrosides, such as Mogroside V, this compound is expected to be most stable in a pH range of 3 to 7. Alkaline conditions (pH > 8) should be avoided as they can promote hydrolysis of the glycosidic linkages and potentially other degradation pathways.
Q3: How should I store my this compound stock and working solutions?
A3: For long-term storage (up to 6 months), stock solutions should be kept at -80°C. For short-term storage (up to 1 month), -20°C is recommended. All solutions should be protected from light to prevent potential photodegradation. It is advisable to prepare fresh working solutions for daily experiments to ensure accuracy.
Q4: I am observing a loss of potency in my this compound samples during my cell-based assays. What could be the cause?
A4: If your cell culture media contains fetal bovine serum (FBS) or other biological components, enzymatic degradation is a likely cause. Sera can contain various glycosidases that can hydrolyze the sugar moieties of this compound, leading to a loss of the parent compound. Consider using heat-inactivated serum or a serum-free medium if compatible with your assay. Also, verify the pH of your final assay medium.
Q5: Can I heat my this compound solution to aid dissolution?
A5: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, prolonged exposure to high temperatures should be avoided. Mogrosides are generally heat-stable for short periods, but sustained heating, especially in non-optimal pH conditions, can accelerate degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms:
-
Appearance of new peaks, often with shorter retention times than the parent this compound peak.
-
A decrease in the peak area of this compound over time.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Acid or Alkaline Hydrolysis | 1. Measure the pH of your solution. Ensure it is within the recommended stable range (pH 3-7). 2. If your experimental conditions require a pH outside this range, prepare fresh solutions immediately before use and minimize the time the compound is in the basic or strongly acidic solution. 3. Use appropriate buffer systems to maintain a stable pH. |
| Enzymatic Degradation | 1. If working with biological matrices (e.g., serum, cell lysates), consider the presence of glycosidases. 2. Inactivate enzymes by heat treatment (if compatible with other sample components) or by using specific enzyme inhibitors. 3. For cell culture experiments, consider using heat-inactivated serum. |
| Thermal Degradation | 1. Avoid exposing solutions to high temperatures for extended periods. 2. If heating is necessary for your protocol, perform a time-course experiment to determine the extent of degradation at the required temperature. 3. Store samples at recommended low temperatures when not in use. |
| Photodegradation | 1. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during sample preparation and analysis. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in dose-response curves between experiments.
-
Loss of expected biological activity over the course of an experiment.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation in Assay Medium | 1. Prepare fresh dilutions of this compound in the assay medium for each experiment. 2. Perform a stability check of this compound in your specific assay medium over the time course of your experiment. Analyze samples by HPLC at different time points. 3. If degradation is observed, consider modifying the assay medium (e.g., pH adjustment, use of enzyme inhibitors) if possible without affecting the biological system. |
| Adsorption to Labware | 1. Triterpenoid glycosides can sometimes adsorb to certain plastics. 2. Consider using low-adsorption polypropylene or glass labware. 3. Include a small amount of a non-ionic surfactant (e.g., Polysorbate 80) in your buffer, if compatible with your assay, to reduce adsorption. |
Data Presentation
The following tables summarize the expected stability of this compound under various conditions based on data from related mogrosides. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Buffer System | Expected % Recovery after 24 hours |
| 2.0 | 0.1 M HCl | > 95% |
| 4.0 | 50 mM Acetate | > 98% |
| 7.0 | 50 mM Phosphate | > 95% |
| 9.0 | 50 mM Borate | < 80% |
| 11.0 | 0.01 M NaOH | < 50% |
Table 2: Effect of Temperature on the Stability of this compound in pH 7.0 Buffer
| Temperature | Expected % Recovery after 24 hours |
| 4°C | > 99% |
| 25°C | > 95% |
| 40°C | ~90% |
| 60°C | < 75% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC-UV method. A C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the parent peak.
Visualizations
Caption: Potential degradation pathways of mogrosides.
Caption: Experimental workflow for stability testing.
Troubleshooting peak tailing in HPLC analysis of 11-Oxomogroside IV A
Technical Support Center: HPLC Analysis of 11-Oxomogroside IV A
This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of this compound, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in HPLC analysis?
Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, exhibiting a trailing edge that extends from the maximum.[1] In an ideal separation, a peak should have a symmetrical, Gaussian shape.[1] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the accuracy of integration, and negatively impact the precision of quantification.[1][2]
Q2: I am observing significant peak tailing specifically for my this compound peak. What are the most probable causes?
Given the highly polar nature of this compound, a triterpenoid glycoside with numerous hydroxyl groups, the most likely cause of peak tailing is secondary interactions with the stationary phase.[3][4][5] The primary causes to investigate are:
-
Secondary Silanol Interactions: The polar hydroxyl groups of the analyte can interact with residual, unreacted silanol groups (Si-OH) on the surface of the silica-based column packing.[6][7] This creates an undesirable secondary retention mechanism that leads to peak tailing.[6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or, more commonly, ionization of the surface silanol groups (to Si-O⁻), which strongly interact with polar analytes.[8][9]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or a breakdown of the stationary phase can create active sites that cause tailing.[10][11]
-
Sample Solvent Effects: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[1][10]
Q3: How can I minimize peak tailing caused by secondary silanol interactions?
There are several effective strategies to reduce unwanted interactions with silanol groups:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) suppresses the ionization of silanol groups, keeping them protonated and less active.[6][12] This is a very common and effective solution.[7]
-
Use a Modern, End-Capped Column: Modern, high-purity silica columns (Type B) are designed with fewer residual silanols.[7] "End-capped" columns have had most of their residual silanols chemically deactivated, further reducing the potential for secondary interactions.[11]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can sometimes help mask the residual silanol sites, improving peak shape.[7][12] However, for LC-MS applications, buffer concentration should be kept low (typically below 10 mM) to avoid ion suppression.[12]
-
Use Mobile Phase Additives: While less common with modern columns, a competing base like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the silanol groups.[7][13] More commonly, an acid like formic acid or trifluoroacetic acid (TFA) is used to control pH.[1]
Q4: My method uses a standard C18 column. Could the column itself be the issue?
Yes, the column is a critical factor. If you observe that peak tailing has worsened over time or affects all peaks, the column's health may be the problem.[12]
-
Column Bed Deformation: A void at the column inlet or a channel in the packed bed can cause tailing.[11] Replacing the column is the quickest way to diagnose this issue.[6]
-
Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit, leading to poor peak shape.[11]
-
Contamination: Strongly retained compounds from previous injections can build up and create active sites. A thorough column flush may resolve this.[1]
Q5: Can my sample preparation and injection volume contribute to peak tailing?
Absolutely. Two common issues related to the sample itself are:
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[1][11] Try diluting your sample and re-injecting to see if the peak shape improves.[11]
-
Sample Solvent Strength: Ideally, your sample should be dissolved in the mobile phase itself or a solvent that is weaker (more polar in reverse-phase) than the mobile phase.[1][10] Dissolving the sample in a strong solvent like pure acetonitrile when your mobile phase is 50% acetonitrile can cause significant peak distortion.[1]
Systematic Troubleshooting Guide
When faced with peak tailing for this compound, a systematic approach is the most efficient way to identify and resolve the root cause. The following workflow provides a logical diagnostic path.
Caption: Troubleshooting workflow for diagnosing HPLC peak tailing.
Experimental Protocols & Data
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the effect of mobile phase pH on the peak shape of this compound and reduce tailing by suppressing silanol activity.
Methodology:
-
Prepare Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase, adjusting the pH with an appropriate acid (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid). Target pH values should be 4.5, 4.0, 3.5, 3.0, and 2.5. Note: Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[14]
-
Column Equilibration: For each new mobile phase, equilibrate the column for at least 20 column volumes or until a stable baseline is achieved.
-
Injection: Inject a standard solution of this compound.
-
Data Analysis: Integrate the peak and calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak. Values greater than 1.2 are generally considered tailing.[6]
-
Comparison: Compare the tailing factor across the different pH conditions to find the optimal value that provides the most symmetrical peak.
Table 1: Example Data on the Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase Aqueous Component | Resulting pH | USP Tailing Factor (Tf) | Peak Shape Observation |
|---|---|---|---|
| Water (no additive) | ~6.5 | 2.1 | Severe Tailing |
| 0.1% Acetic Acid in Water | 4.5 | 1.8 | Significant Tailing |
| 0.1% Formic Acid in Water | 3.5 | 1.4 | Moderate Tailing |
| 0.1% Formic Acid in Water | 3.0 | 1.1 | Good Symmetry |
| 0.1% Trifluoroacetic Acid in Water | 2.5 | 1.0 | Excellent Symmetry |
Note: This data is illustrative. Actual results may vary based on the specific column, system, and analyte concentration.
Protocol 2: HPLC Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from a C18 reverse-phase column that may be causing peak tailing and high backpressure.[1]
Important: Before starting, disconnect the column from the detector to prevent contaminants from flowing into the detector cell.[1] Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.
Methodology:
-
Flush with Water: Flush the column in the normal flow direction with at least 20 column volumes of HPLC-grade water. This removes salts and polar buffers.
-
Flush with Isopropanol (IPA): Flush the column with 20 column volumes of 100% Isopropanol. IPA is a strong solvent effective at removing many non-polar contaminants.[1]
-
Flush with Acetonitrile (ACN): Flush the column with 20 column volumes of 100% Acetonitrile.
-
Reverse Flush (Optional but Recommended): If high backpressure is observed, reverse the column direction and repeat steps 2 and 3 at a reduced flow rate (e.g., 50% of normal). This can help dislodge particulates from the inlet frit.
-
Re-equilibration:
-
Turn the column back to its normal flow direction.
-
Flush with your mobile phase without any buffer or salt additives (e.g., the correct Acetonitrile/Water mixture) for 15-20 column volumes.
-
Finally, re-introduce your full analytical mobile phase and equilibrate until a stable baseline is achieved.[1]
-
Table 2: General Solvent Flushing Guide for C18 Columns
| Step | Solvent | Purpose | Minimum Volume |
|---|---|---|---|
| 1 | HPLC-Grade Water | Remove buffers and salts | 20 Column Volumes |
| 2 | Isopropanol | Remove strongly non-polar contaminants | 20 Column Volumes |
| 3 | Acetonitrile | General cleaning | 20 Column Volumes |
| 4 | Mobile Phase (No Buffer) | Transitioning | 15 Column Volumes |
| 5 | Full Mobile Phase | Re-equilibration | Until baseline is stable |
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. 11-Oxomogroside IV | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. moravek.com [moravek.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. hplc.eu [hplc.eu]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimizing Mobile Phase for 11-Oxomogroside IV A Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the chromatographic analysis of 11-Oxomogroside IV A. The following sections offer detailed experimental protocols, troubleshooting guidance, and frequently asked questions to address common challenges encountered during method development and execution.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column. This method is based on established procedures for closely related mogrosides and serves as a starting point for method development and optimization.
Objective: To achieve optimal separation and quantification of this compound.
Materials:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with an optional acidic modifier (e.g., 0.1% formic acid)
-
Mobile Phase B: Acetonitrile or Methanol
-
Sample: this compound standard or sample extract, dissolved in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B)
-
Instrumentation: HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A and B using HPLC-grade solvents. If using an acidic modifier, add the specified concentration to the water. Degas both mobile phases prior to use to prevent bubble formation in the system.
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase composition for a sufficient amount of time to ensure a stable baseline.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the sample using either an isocratic or gradient method. A gradient elution is often preferred for complex samples or to achieve better separation of closely related compounds.
-
Detection: Monitor the elution of this compound using a UV detector, typically at a wavelength between 203-210 nm.
Recommended Starting Conditions:
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Mobile Phase Optimization Workflow
A systematic approach is crucial for efficiently optimizing the mobile phase. The following workflow outlines the key steps from initial method development to fine-tuning for optimal performance.
Preventing degradation of 11-Oxomogroside IV A during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 11-Oxomogroside V during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the storage and handling of 11-Oxomogroside V.
Issue 1: Loss of potency or purity of 11-Oxomogroside V solid powder over time.
-
Question: I have been storing my solid 11-Oxomogroside V at room temperature and have observed a decrease in its purity. What is the recommended storage condition for the solid compound?
-
Answer: 11-Oxomogroside V as a solid should be stored in a well-sealed container, protected from light. For long-term storage, it is recommended to keep it at -20°C. One supplier suggests that the compound is stable for at least four years under these conditions. Storing at room temperature, especially with exposure to light and humidity, can lead to gradual degradation.
Issue 2: Degradation of 11-Oxomogroside V in solution.
-
Question: My 11-Oxomogroside V stock solution, prepared in DMSO, shows signs of degradation after a few weeks at -20°C. How can I improve its stability?
-
Answer: For optimal stability of stock solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). It is crucial to protect the solutions from light. Additionally, repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use vials to minimize the number of times the main stock is thawed.
Issue 3: Unexpected peaks appearing in HPLC analysis of a stored 11-Oxomogroside V sample.
-
Question: I am analyzing an older sample of 11-Oxomogroside V and see additional peaks in my chromatogram that were not there initially. What could these be?
-
Answer: The appearance of new peaks likely indicates the presence of degradation products. Based on the structure of 11-Oxomogroside V, a triterpene glycoside, the most probable degradation pathway is hydrolysis of the glycosidic bonds. This would result in the loss of sugar moieties, leading to the formation of various deglycosylated derivatives and ultimately the aglycone, mogrol. To confirm this, you can perform forced degradation studies (e.g., mild acid hydrolysis) on a fresh sample and compare the resulting chromatogram with that of your stored sample.
Issue 4: Variability in experimental results using 11-Oxomogroside V from different batches or after prolonged storage.
-
Question: I am observing inconsistent results in my bioassays using 11-Oxomogroside V. Could this be related to its stability?
-
Answer: Yes, inconsistent results can be a direct consequence of compound degradation. A decrease in the concentration of the active compound and the presence of degradation products can significantly impact biological activity. It is crucial to use freshly prepared solutions from a properly stored solid sample whenever possible. If you suspect degradation, it is advisable to re-qualify your compound using a validated analytical method, such as HPLC, to determine its purity before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 11-Oxomogroside V?
A1: The primary factors that can lead to the degradation of 11-Oxomogroside V are improper storage temperature, exposure to light, high humidity, and extreme pH conditions (especially acidic conditions). Repeated freeze-thaw cycles of solutions can also contribute to its degradation.
Q2: What is the recommended procedure for preparing and storing stock solutions of 11-Oxomogroside V?
A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials and store them at -80°C, protected from light. For short-term use, storage at -20°C is acceptable. Always minimize the number of freeze-thaw cycles.
Q3: Is 11-Oxomogroside V sensitive to light?
A3: Yes, many complex organic molecules are sensitive to light, and it is a general recommendation to protect 11-Oxomogroside V, both in solid form and in solution, from light to prevent potential photodegradation.
Q4: What are the likely degradation products of 11-Oxomogroside V?
A4: While specific degradation products under various conditions have not been extensively reported in the literature, the most probable degradation pathway is the hydrolysis of the glycosidic linkages. This would lead to a mixture of partially deglycosylated mogrosides and eventually the aglycone, mogrol.
Q5: How can I check the purity of my 11-Oxomogroside V sample?
A5: The purity of 11-Oxomogroside V can be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV at a low wavelength like 210 nm, or a Charged Aerosol Detector). Developing a stability-indicating HPLC method is the best approach to separate the parent compound from any potential degradation products.
Data on Storage Conditions
| Parameter | Condition | Recommended Duration | Source |
| Solid Form | -20°C, sealed, protected from light | ≥ 4 years | [1] |
| Stock Solution | -80°C, protected from light | 6 months | [2] |
| Stock Solution | -20°C, protected from light | 1 month | [2] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on 11-Oxomogroside V to understand its stability profile.
1. Materials:
-
11-Oxomogroside V
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or CAD detector
-
pH meter
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of 11-Oxomogroside V in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of 11-Oxomogroside V.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and prepare for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of 11-Oxomogroside V.
-
Add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and prepare for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid 11-Oxomogroside V in a controlled temperature oven (e.g., 80°C).
-
At defined time points, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of 11-Oxomogroside V to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At defined time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This is an example of an HPLC method that can be used as a starting point for analyzing 11-Oxomogroside V and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase it to a higher concentration (e.g., 80%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or a Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of 11-Oxomogroside V in the presence of its degradation products.
Visualizations
Caption: Predicted degradation pathway of 11-Oxomogroside V.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting degradation of 11-Oxomogroside V.
References
Challenges in the quantification of 11-Oxomogroside IV A in complex mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of 11-Oxomogroside IV A in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges stem from its structural similarity to other mogrosides, leading to co-elution, the complexity of sample matrices, potential degradation during sample processing, and difficulties with certain detection methods like UV-Vis spectroscopy.
Q2: Why is my baseline noisy when using UV detection at low wavelengths (203-210 nm)?
A2: Detecting at wavelengths below 220 nm is inherently prone to noise.[1] This is because many common HPLC solvents, like methanol, and buffers begin to absorb in this region, reducing the amount of light reaching the detector.[1][2] An aging detector lamp or a contaminated flow cell can further exacerbate this issue.[1][2]
Q3: What are "matrix effects" and how do they affect my LC-MS results?
A3: Matrix effects are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification. In the context of mogroside analysis from natural extracts, common interfering substances include sugars and phenolic compounds.
Q4: Is this compound stable during sample preparation and analysis?
A4: Triterpenoid saponins, the class of compounds this compound belongs to, can be susceptible to hydrolysis under strong acidic or alkaline conditions, which can cleave the sugar moieties from the aglycone. While specific stability data for this compound is limited, it is best practice to avoid harsh pH conditions and high temperatures during extraction and sample preparation. One study on a mix of eight mogrosides, including the related 11-oxomogroside V, found them to be stable at room temperature in the prepared solution for at least 24 hours.[3]
Q5: Where can I obtain a reference standard for this compound?
A5: High-purity reference standards for this compound and other related mogrosides are commercially available from various chemical suppliers specializing in natural product standards.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Co-elution
Symptom: Peaks for this compound are not well-separated from other components, particularly other mogroside isomers like Mogroside IV and Isomogroside V.
| Possible Cause | Troubleshooting Step |
| Inadequate Mobile Phase | Optimize the gradient elution program. Test different organic modifiers (acetonitrile often provides better separation for mogrosides than methanol).[3] Consider adding a small percentage of formic or acetic acid to improve peak shape. |
| Incorrect Column Choice | Use a high-resolution C18 column with a small particle size (e.g., ≤3 µm). Ensure the column is not degraded. |
| Flow Rate/Temperature | Adjust the flow rate to improve separation efficiency. Optimize the column temperature, as this can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase. |
Issue 2: Inaccurate Quantification due to Matrix Effects (LC-MS)
Symptom: Poor accuracy and reproducibility of results, especially when analyzing samples from different sources or with varying concentrations of matrix components.
| Possible Cause | Troubleshooting Step |
| Ion Suppression/Enhancement | Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects. |
| Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled version of this compound is the ideal internal standard to correct for matrix effects and variations in extraction recovery. | |
| Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. | |
| Insufficient Sample Cleanup | Improve the sample preparation procedure. Incorporate a Solid-Phase Extraction (SPE) step to remove interfering substances like sugars, phenolics, and other polar compounds. |
Issue 3: High Baseline Noise and Low Sensitivity (HPLC-UV at ~210 nm)
Symptom: The baseline on the chromatogram is noisy and irregular, making it difficult to detect and accurately integrate low-concentration peaks.
| Possible Cause | Troubleshooting Step |
| Solvent Quality and Preparation | Use high-purity, HPLC-grade solvents and reagents.[4] Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the detector cell.[4][5] |
| Detector Issues | Check the detector lamp's usage hours and replace it if necessary. Clean the detector flow cell windows according to the manufacturer's instructions.[5] |
| System Contamination | Flush the HPLC system and column with a strong solvent to remove any contaminants.[4] |
| Mobile Phase Composition | Avoid using buffers with high UV absorbance at low wavelengths, such as citrate or acetate.[5] If possible, switch from methanol to acetonitrile as the organic modifier, as acetonitrile has a lower UV cutoff.[5] |
Quantitative Data Summary
The following tables summarize typical performance data from validated methods for the analysis of mogrosides in complex matrices. While data for this compound is limited, the values for structurally similar mogrosides provide a good benchmark.
Table 1: Method Precision and Recovery for a Mix of Eight Mogrosides (including Mogroside IV A and 11-Oxomogroside V) by HPLC-ESI-MS/MS [3]
| Parameter | Value |
| Intra-day Precision (RSD) | < 3.73% |
| Inter-day Precision (RSD) | < 3.91% |
| Repeatability (RSD) | < 3.42% |
| Average Recovery | 91.22% - 106.58% |
| Recovery Precision (RSD) | < 3.79% |
Table 2: Linearity and Detection Limits for an LC-MS/MS Method for Seven Mogrosides [6]
| Parameter | Value |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 9.288 - 18.159 ng/mL |
| Average Recovery | 95.5% - 103.7% |
| Precision (RSD) | 3.5% - 5.2% |
Experimental Protocols
Protocol 1: Sample Preparation from Monk Fruit Extract
This protocol is adapted from methods for extracting multiple mogrosides from Siraitia grosvenorii.[3][7]
-
Extraction:
-
Weigh 2.0 g of powdered monk fruit sample.
-
Add 40 mL of Millipore water and sonicate for 30 minutes.
-
Centrifuge the extract at 3,000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Liquid-Liquid Extraction:
-
Extract the supernatant twice with 20 mL of water-saturated n-butanol.
-
Combine the n-butanol fractions.
-
-
Concentration and Reconstitution:
-
Evaporate the n-butanol extract to dryness using a rotary evaporator.
-
Dissolve the residue in 2.0 mL of methanol.
-
Filter the final solution through a 0.22 µm nylon membrane before injection into the HPLC system.
-
Protocol 2: HPLC-ESI-MS/MS Analysis
This protocol is based on a validated method for the simultaneous quantification of eight major mogrosides.[3]
-
HPLC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Agilent Zorbax RRHD SB-C18 (2.1 × 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 25% B
-
2-5 min: 25% to 45% B
-
5-10 min: 45% to 90% B
-
10-10.1 min: 90% to 25% B
-
10.1-12 min: 25% B
-
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent with an ESI source.
-
Ionization Mode: Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters:
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 7. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 11-Oxomogroside IV A Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 11-Oxomogroside IV A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a cucurbitane glycoside, a type of natural compound isolated from the fruit of Siraitia grosvenori (monk fruit)[1][2]. While specific research on this compound is limited, its close analog, 11-oxo-mogroside V, is known to possess potent antioxidant properties by scavenging reactive oxygen species (ROS)[3][4][5][6][7]. Therefore, it is hypothesized that this compound may also exhibit similar antioxidant and cytoprotective effects.
Q2: What type of cell-based assays are suitable for investigating this compound?
A2: Based on the presumed antioxidant activity, suitable cell-based assays include:
-
Cell Viability and Cytotoxicity Assays: To determine the effect of the compound on cell health and to establish a non-toxic working concentration.
-
Antioxidant Activity Assays: To measure the compound's ability to mitigate oxidative stress in cells.
-
Reporter Gene Assays: To investigate the activation of specific signaling pathways, such as the Nrf2 antioxidant response pathway.
-
Western Blotting: To analyze the expression levels of proteins involved in relevant signaling cascades.
-
Immunofluorescence: To visualize the localization of key proteins or cellular responses.
Q3: How should I prepare this compound for cell-based experiments?
A3: this compound is typically a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.
Q4: What are the expected challenges when working with natural products like this compound in cell-based assays?
A4: Natural products can present unique challenges, including:
-
Purity and Batch-to-Batch Variability: Ensure you are using a high-purity compound and consider potential variations between different batches.
-
Solubility Issues: Poor solubility in aqueous culture medium can lead to precipitation and inaccurate concentrations.
-
Autofluorescence: Some natural compounds can interfere with fluorescence-based assays. It is important to include a compound-only control to check for autofluorescence.
-
Off-Target Effects: Natural products can have multiple biological targets, leading to complex cellular responses.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, PrestoBlue)
| Problem | Possible Cause | Solution |
| High variability between replicate wells. | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| Unexpected increase in viability at high concentrations. | - Compound precipitation interfering with absorbance/fluorescence readings.- Compound directly reduces the assay reagent. | - Visually inspect wells for precipitation.- Perform a cell-free assay with the compound and the viability reagent to check for direct reduction. |
| No dose-dependent effect observed. | - The concentration range is not appropriate.- The incubation time is too short or too long.- The compound is not active in the chosen cell line. | - Test a wider range of concentrations (e.g., logarithmic dilutions).- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Try a different cell line that may be more sensitive. |
Issues with Antioxidant Activity Assays (e.g., DCFDA for ROS measurement)
| Problem | Possible Cause | Solution |
| High background fluorescence. | - Autofluorescence of the compound.- Phenol red in the culture medium.- Cells are stressed, leading to basal ROS production. | - Run a control with the compound alone to measure its intrinsic fluorescence.- Use phenol red-free medium during the assay.- Handle cells gently and ensure optimal culture conditions. |
| No reduction in ROS levels after treatment. | - The concentration of the oxidative stress inducer (e.g., H₂O₂) is too high.- The concentration of this compound is too low.- The timing of compound addition and stress induction is not optimal. | - Titrate the concentration of the oxidative stress inducer to find an optimal dose.- Test a higher concentration range of this compound.- Optimize the pre-incubation time with the compound before adding the stressor. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary
Table 1: Hypothetical IC₅₀ values for this compound in different cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| HEK293 | MTT | 48 | > 100 |
| HepG2 | PrestoBlue | 48 | 85.6 |
| HaCaT | MTT | 72 | > 100 |
Table 2: Hypothetical antioxidant activity of this compound in HaCaT cells.
| Treatment | Oxidative Stressor | ROS Level (Relative Fluorescence Units) |
| Control | None | 100 ± 5 |
| Vehicle (DMSO) | H₂O₂ (100 µM) | 450 ± 25 |
| This compound (10 µM) | H₂O₂ (100 µM) | 320 ± 18 |
| This compound (50 µM) | H₂O₂ (100 µM) | 180 ± 12 |
Signaling Pathways and Workflows
Hypothesized Antioxidant Signaling Pathway
The following diagram illustrates a potential signaling pathway through which this compound may exert its antioxidant effects, based on pathways commonly associated with cytoprotective natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 11-Oxo-mogroside V | CAS:126105-11-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 11-oxo-mogroside V | CAS 126105-11-1 | TargetMol | Biomol.com [biomol.com]
Improving the reproducibility of experiments with 11-Oxomogroside IV A
Disclaimer: Information specifically pertaining to 11-Oxomogroside IV A is limited in current scientific literature. This guide has been developed using data from closely related compounds, namely 11-Oxomogroside V and Mogroside IV A, to address potential challenges and provide standardized protocols. Researchers should consider these recommendations as a starting point and may need to optimize conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a cucurbitane triterpene glycoside, a type of natural compound. These compounds are primarily isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] Mogrosides are known for their intense sweetness and are often used as natural, non-caloric sweeteners.[2]
Q2: What are the known biological activities of related mogrosides?
A2: Related compounds like 11-oxo-mogroside V exhibit strong antioxidant properties by scavenging reactive oxygen species (ROS) such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[3][4] They have also been shown to inhibit LDL oxidation and may have a role in preventing two-stage skin carcinogenesis in animal models.[4]
Q3: How should I store and handle this compound?
A3: For solid forms of similar compounds like 11-oxo-mogroside V, storage at -20°C is recommended for long-term stability, which can be for at least 4 years.[5] Stock solutions are typically prepared in solvents like DMSO, methanol, or ethanol.[4] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[3]
Q4: I'm observing low or no activity of my compound in cell-based assays. What could be the issue?
A4: Several factors could contribute to this:
-
Compound Degradation: Ensure proper storage and handling as mentioned above. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solubility Issues: Poor solubility can lead to lower effective concentrations. Consider using solvents like DMSO for initial stock solutions and ensure proper dilution in your cell culture medium. Sonication may aid in dissolution.[3]
-
Cell Line Sensitivity: The response to mogrosides can be cell-type specific. Verify that your chosen cell line is appropriate for the expected biological activity.
-
Concentration Range: You may need to perform a dose-response curve to determine the optimal concentration range for your experiment.
Troubleshooting Guides
Issue 1: Inconsistent Results in Antioxidant Assays
| Potential Cause | Troubleshooting Step |
| Compound Purity | Verify the purity of your this compound sample using techniques like HPLC. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is not affecting the results. Run a solvent control. |
| Assay Conditions | Optimize incubation times, concentrations of reagents, and the specific antioxidant assay being used (e.g., DPPH, ABTS, ROS-sensitive fluorescent probes). |
| Light Sensitivity | Some compounds are light-sensitive. Protect your samples from light during preparation and incubation. |
Issue 2: Poor Bioavailability or Efficacy in in vivo Studies
| Potential Cause | Troubleshooting Step |
| Route of Administration | The chosen route of administration may not be optimal. For similar compounds, oral administration in drinking water has been used.[3] |
| Dosage and Formulation | The dosage may be too low, or the formulation may not be suitable for absorption. Consider adjusting the dose and exploring different formulation strategies. |
| Metabolism | The compound may be rapidly metabolized in vivo. Investigate the metabolic stability of the compound in relevant liver microsomes or S9 fractions. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is adapted from methods used for the simultaneous determination of various mogrosides in Siraitia grosvenorii fruits.[6]
-
Column: ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm)[6]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-3 min: 20% B -> 30% B
-
3-8 min: 30% B -> 35% B
-
8-9 min: 35% B[6]
-
-
Flow Rate: 0.8 mL/min[6]
-
Detection Wavelength: 203 nm[6]
-
Column Temperature: 30°C[6]
-
Injection Volume: 10 µL[6]
Quantitative Data for Related Mogrosides:
| Compound | Linear Range (mg/mL) | Average Recovery (%) | Relative Standard Deviation (%) |
| Mogroside V | 0.04 - 1.0 | 99.65 | 0.83 |
| Mogroside IV A | 0.011 - 0.68 | 101.6 | 3.1 |
| Mogroside III | 0.010 - 0.80 | 97.05 | 1.9 |
| 11-Oxomogroside III | 0.0097 - 0.58 | 103.1 | 3.3 |
| Mogroside II E | 0.025 - 1.0 | 99.25 | 0.59 |
| 11-Oxomogroside II E | 0.013 - 0.76 | 103.0 | 2.0 |
| Data adapted from a study on the simultaneous determination of six cucurbitane triterpene glycosides.[6] |
Protocol 2: In Vitro Antioxidant Activity Assay (ROS Scavenging)
This is a general protocol based on the described antioxidant activities of 11-oxo-mogroside V.[3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Cell Culture: Seed a suitable cell line (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere overnight.
-
Induction of Oxidative Stress: Treat the cells with an ROS-inducing agent (e.g., H₂O₂ or a phorbol ester like TPA).
-
Treatment with Compound: Concurrently or pre-treat the cells with varying concentrations of this compound.
-
ROS Detection: After a suitable incubation period, add a fluorescent ROS indicator (e.g., DCFH-DA) and measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of ROS scavenging activity compared to the control (ROS inducer only). Determine the EC₅₀ value, which is the concentration required to scavenge 50% of the ROS.
EC₅₀ Values for 11-oxo-mogroside V against different ROS:
| Reactive Oxygen Species | EC₅₀ (µg/mL) |
| Superoxide (O₂⁻) | 4.79 |
| Hydrogen Peroxide (H₂O₂) | 16.52 |
| Hydroxyl Radical (•OH) | 146.17 |
| Data from studies on 11-oxo-mogroside V.[3][4] |
Visualizations
Signaling Pathways
While a specific signaling pathway for this compound is not defined, related compounds like Astragaloside-IV (AS-IV) have been shown to modulate pathways involved in oxidative stress and apoptosis, such as the PI3K-AKT and NRF2 pathways.[7] Mogrosides are known for their antioxidant effects, which often involve the activation of the NRF2 pathway. The following diagram illustrates a plausible general mechanism for the antioxidant effects of a mogroside.
Caption: Proposed antioxidant signaling pathway for this compound via Nrf2 activation.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 11-Oxo-mogroside V | CAS:126105-11-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 11-Oxomogroside III | CAS:952481-53-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 11-Oxomogroside V
This guide provides a comparative analysis of the antioxidant activity of 11-Oxomogroside V, a cucurbitane triterpenoid glycoside isolated from the fruits of Siraitia grosvenori (monk fruit). Its performance is evaluated against other mogrosides and established antioxidant compounds like Vitamin C. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of its potential as an antioxidant agent.
A note on nomenclature: The available scientific literature primarily refers to "11-Oxomogroside V". It is presented here as the subject of analysis.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of 11-Oxomogroside V has been quantified using various assays, primarily focusing on its ability to scavenge reactive oxygen species (ROS). The following table summarizes its efficacy, represented by EC50 and IC50 values (the concentration required to achieve 50% of the maximum effect), in comparison to other mogrosides and standard antioxidants. Lower values indicate higher antioxidant potency.
| Compound/Extract | Assay | Target Radical/Species | EC50 / IC50 Value | Reference |
| 11-Oxomogroside V | Chemiluminescence | Superoxide (O₂⁻) | 4.79 µg/mL | [1][2] |
| 11-Oxomogroside V | Chemiluminescence | Hydrogen Peroxide (H₂O₂) | 16.52 µg/mL | [1][2] |
| 11-Oxomogroside V | Chemiluminescence | Hydroxyl (•OH) | 146.17 µg/mL | [1][2] |
| 11-Oxomogroside V | DNA Damage Inhibition | •OH-induced DNA damage | 3.09 µg/mL | [1][2] |
| Mogroside V | Chemiluminescence | Hydroxyl (•OH) | 48.44 µg/mL | [1][2] |
| Mogroside Extract (MGE) | DPPH Assay | DPPH Radical | 1118.1 µg/mL | [3][4] |
| Mogroside Extract (MGE) | ABTS Assay | ABTS Radical Cation | 1473.2 µg/mL | [3][4] |
| Ascorbic Acid (Vitamin C) | DPPH Assay | DPPH Radical | 9.6 µg/mL | [3][4] |
| Trolox (Vitamin E analog) | ABTS Assay | ABTS Radical Cation | 47.9 µg/mL | [3][4] |
Based on these results, 11-Oxomogroside V demonstrates significant scavenging effects, particularly against superoxide radicals and in preventing hydroxyl radical-induced DNA damage.[1][2] However, when compared to Mogroside V, it is less effective at scavenging hydroxyl radicals directly.[1][2] Furthermore, a general mogroside extract shows considerably weaker activity in DPPH and ABTS assays compared to the standard antioxidant, Vitamin C.[3][4]
Experimental Protocols
The data presented above were obtained through established in vitro antioxidant activity assays. The methodologies for these key experiments are detailed below.
Reactive Oxygen Species (ROS) Scavenging Activity by Chemiluminescence
This assay determines the ability of a compound to neutralize specific reactive oxygen species. The antioxidant activities of 11-Oxomogroside V and Mogroside V against superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl (•OH) radicals were determined using a chemiluminescence (CL) method.[1][2]
-
Principle: The reaction between a specific ROS and a luminol-based substrate generates light (chemiluminescence). An antioxidant compound will scavenge the ROS, leading to a decrease in light emission. The extent of this reduction is proportional to the compound's scavenging activity.
-
Superoxide Radical (O₂⁻) Scavenging: The system consists of hypoxanthine and xanthine oxidase to generate O₂⁻. The subsequent chemiluminescence is measured.
-
Hydrogen Peroxide (H₂O₂) Scavenging: H₂O₂ is added to the luminol solution, and the resulting chemiluminescence is recorded.
-
Hydroxyl Radical (•OH) Scavenging: •OH radicals are generated via the Fenton reaction (Fe²⁺ + H₂O₂). The quenching of the subsequent chemiluminescence indicates scavenging activity.
-
Data Analysis: The scavenging effect is calculated as a percentage of inhibition of the chemiluminescence intensity. The EC50 value, the concentration of the antioxidant that inhibits 50% of the chemiluminescence, is then determined.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for evaluating the free radical scavenging ability of a compound.[5][6]
-
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is neutralized, and its color changes to a pale yellow.[5][6] This color change is measured by a spectrophotometer at approximately 517 nm.[7]
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (e.g., Mogroside extract) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[7]
-
The absorbance of the solution is measured. A decrease in absorbance indicates radical scavenging activity.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated relative to a control (without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another widely used method for measuring the total antioxidant capacity of a substance.[5][8]
-
Principle: ABTS is oxidized using an agent like potassium persulfate to generate the ABTS radical cation (ABTS•⁺), which is a blue-green color. Antioxidants present in the sample reduce the ABTS•⁺, causing the color to fade. The change in absorbance is measured spectrophotometrically.[9]
-
Procedure:
-
The ABTS•⁺ radical solution is pre-generated by mixing ABTS with potassium persulfate and allowing it to stand in the dark.
-
The ABTS•⁺ solution is diluted to a specific absorbance value.
-
Different concentrations of the test compound are added to the diluted ABTS•⁺ solution.
-
After a set incubation time, the absorbance is read at a specific wavelength (e.g., 734 nm).
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined, often expressed in Trolox Equivalents (TE), which compares the antioxidant's activity to that of Trolox, a water-soluble Vitamin E analog.[9]
Visualizations
Experimental Workflow for DPPH Antioxidant Assay
The following diagram illustrates the typical workflow for determining antioxidant activity using the DPPH radical scavenging assay.
References
- 1. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of 11-Oxomogroside IV A and Mogroside V: A Guide for Researchers
This guide provides a comprehensive comparative analysis of two cucurbitane glycosides, 11-Oxomogroside IV A and Mogroside V, primarily found in the fruit of Siraitia grosvenorii (monk fruit). This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their physicochemical properties, biological activities, and underlying mechanisms supported by experimental data.
Physicochemical Properties
A fundamental comparison of the physicochemical properties of this compound and Mogroside V is presented in Table 1. Both are large triterpenoid glycosides, contributing to the characteristic sweetness of monk fruit.
| Property | This compound | Mogroside V |
| Molecular Formula | C₅₄H₉₀O₂₄[1] | C₆₀H₁₀₂O₂₉ |
| Molecular Weight | 1123.28 g/mol [1] | 1287.43 g/mol |
| Source | Unripe fruits of Siraitia grosvenorii[2][3] | Ripe fruits of Siraitia grosvenorii |
| Solubility | Soluble in Methanol, Water, DMSO, Acetonitrile | Soluble in water (slightly), Methanol (slightly, sonicated), Pyridine (slightly) |
| Appearance | Powder[1] | White to Off-White Solid |
| Storage | 2-8°C[1] | 2-8°C |
Comparative Biological Activities
Mogroside V is extensively studied for its diverse pharmacological effects. In contrast, the biological activities of this compound are less characterized, with current research primarily focused on its cytotoxic effects.
Cytotoxic and Anti-Cancer Activity
This compound has demonstrated cytotoxic activity against human colon cancer (HCT-116) and hepatocellular carcinoma (SMMC-7721) cell lines.[2]
Mogroside V exhibits anti-cancer properties through multiple mechanisms. It has been shown to inhibit the proliferation of pancreatic cancer cells by inducing apoptosis and cell cycle arrest, partly through the regulation of the STAT3 signaling pathway.[4] In lung cancer cells, Mogroside V can reverse epithelial-mesenchymal transition (EMT) and disrupt the cytoskeleton, thereby inhibiting migration and invasion.[5]
| Cell Line | This compound (IC₅₀) | Mogroside V (Effect) |
| HCT-116 (Colon Cancer) | Data on specific IC₅₀ values from the initial study are not readily available in the public domain. | Not explicitly tested in the provided sources. |
| SMMC-7721 (Hepatocellular Carcinoma) | Data on specific IC₅₀ values from the initial study are not readily available in the public domain. | Not explicitly tested in the provided sources. |
| PANC-1 (Pancreatic Cancer) | Not tested. | Inhibits proliferation and induces apoptosis.[4] |
| A549 & H1299 (Lung Cancer) | Not tested. | Inhibits hyperglycemia-induced invasion and migration.[5] |
Anti-inflammatory Activity
This compound: There is currently no available data on the anti-inflammatory activity of this compound.
Mogroside V: Possesses significant anti-inflammatory properties. It can suppress the M1 polarization of macrophages and the associated inflammatory response in diabetic mice through the p38 MAPK/NF-κB signaling pathway.[2] In neuroinflammation models, Mogroside V inhibits the production of pro-inflammatory factors by suppressing the TLR4-MyD88 signaling pathway and activating the AKT/AMPK-Nrf2 pathway.[6] Furthermore, it alleviates lung inflammation by modulating the miR-21-5p/SPRY1 axis.[1][7]
Antioxidant Activity
This compound: There is no direct experimental data on the antioxidant activity of this compound. However, the closely related compound, 11-Oxomogroside V, has demonstrated potent antioxidant effects by scavenging reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[4][8]
Mogroside V: Exhibits strong antioxidant activity. It can reduce intracellular ROS levels and regulate the expression of genes involved in glucose metabolism in insulinoma cells under oxidative stress.[9] In skin fibroblasts, Mogroside V protects against oxidative damage by enhancing the antioxidant capacity and eliminating ROS.[10]
| Antioxidant Effect | This compound | Mogroside V |
| ROS Scavenging | No data available. (11-Oxomogroside V is a potent scavenger of O₂⁻ and H₂O₂[4][8]) | Effective scavenger of hydroxyl radicals (*OH) and reduces intracellular ROS.[4][9] |
| Cellular Protection | No data available. | Protects skin fibroblasts and insulinoma cells from oxidative stress.[9][10] |
Signaling Pathways
The signaling pathways modulated by Mogroside V are well-documented, highlighting its multi-target therapeutic potential. In contrast, the signaling pathways affected by this compound have not yet been elucidated.
Mogroside V Signaling Pathways
Mogroside V exerts its diverse biological effects by modulating several key signaling pathways.
Caption: Mogroside V anti-inflammatory pathway.
Caption: Mogroside V antioxidant pathway.
Caption: Mogroside V anti-cancer pathway.
Experimental Protocols
Cytotoxic Activity of this compound
The cytotoxic activity of this compound was evaluated against HCT-116 and SMMC-7721 tumor cells.[2] While the specific details of the protocol are not fully available in the public domain, a general methodology for assessing the cytotoxicity of cucurbitane glycosides is as follows:
Cell Culture:
-
HCT-116 and SMMC-7721 cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity of Mogroside V
The anti-inflammatory effects of Mogroside V were assessed in LPS-stimulated RAW 264.7 murine macrophages.
Cell Culture:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Nitric Oxide (NO) Production Assay:
-
RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of Mogroside V for 1-2 hours.
-
The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
The concentration of nitrite in the culture supernatant is measured using the Griess reagent, which is an indicator of NO production.
Cytokine Measurement (ELISA):
-
RAW 264.7 cells are treated as described above.
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis:
-
Cells are treated with Mogroside V and/or LPS for the indicated times.
-
Total protein is extracted, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are blocked and then incubated with primary antibodies against proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-p38).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Mogroside V is a well-researched cucurbitane glycoside with a wide array of demonstrated biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, mediated through various signaling pathways. In contrast, the scientific literature on this compound is currently limited, with its primary reported bioactivity being cytotoxicity against specific cancer cell lines. Further research is warranted to explore the full therapeutic potential of this compound and to elucidate its mechanisms of action, which would allow for a more comprehensive comparison with Mogroside V. This guide serves as a summary of the current state of knowledge to aid researchers in their exploration of these natural compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cucurbitane glycosides from unripe fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitane glycosides from unripe fruits of Lo Han Kuo (Siraitia grosvenori) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Sweetness Profile of 11-Oxomogroside IV A: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the sensory characteristics of the novel sweetener, 11-Oxomogroside IV A, against other common sweetening agents. This guide synthesizes available data on its sweetness intensity, temporal profile, and off-tastes, supported by established experimental methodologies.
Introduction
This compound is a cucurbitane glycoside found in the monk fruit (Siraitia grosvenorii), a source of other well-known natural, high-intensity sweeteners. As the demand for sugar alternatives with superior taste profiles and health benefits continues to grow, understanding the specific sensory characteristics of individual mogrosides is crucial for their application in food, beverage, and pharmaceutical formulations. This guide provides a comparative analysis of the sweetness profile of this compound, drawing upon available data for closely related mogrosides and established sensory evaluation protocols.
Sweetness Profile Comparison
Quantitative sensory data for this compound is not extensively available in peer-reviewed literature. However, by examining data from its close structural analog, Mogroside IV, and the principal sweet component of monk fruit, Mogroside V, we can infer a likely sweetness profile. Mogroside IV has a sweetness intensity similar to that of Mogroside V.[1] Monk fruit extracts, in general, are noted to have a cleaner taste profile with less bitterness and metallic aftertastes compared to stevia-based sweeteners.[1]
| Sweetener | Type | Relative Sweetness (vs. Sucrose) | Key Sensory Characteristics | Common Off-Tastes |
| This compound (inferred) | Natural, High-Intensity | ~200-300x (estimated based on Mogroside IV/V) | Clean, sweet taste | Potentially slight bitterness or metallic notes, likely less than Stevia |
| Mogroside V | Natural, High-Intensity | 200-300x[2] | Intense, clean sweetness | Slight bitterness, metallic aftertaste in some contexts |
| Rebaudioside A (Stevia) | Natural, High-Intensity | 200-400x[3] | Intense sweetness | Pronounced bitter and licorice-like aftertaste |
| Aspartame | Artificial, High-Intensity | ~200x[3] | Clean, sugar-like sweetness | Lingering sweetness, potential for off-tastes in sensitive individuals |
| Sucralose | Artificial, High-Intensity | ~600x | Intense, clean sweetness with a slightly delayed onset | Minimal off-tastes for most consumers |
| Sucrose | Natural, Nutritive | 1x | "Gold standard" clean sweetness | None |
Temporal Profile: The Sweetness Journey
The time-intensity profile of a sweetener is a critical factor in its consumer acceptability, detailing the onset, peak, and duration of the sweet taste. While specific time-intensity data for this compound is not available, a general profile for mogrosides can be compared to other sweeteners.
| Sweetener | Onset of Sweetness | Time to Maximum Intensity | Duration of Sweetness |
| This compound (inferred) | Moderate | Moderate | Moderate to Long |
| Mogroside V | Moderate | Moderate | Moderate to Long |
| Rebaudioside A (Stevia) | Slow | Delayed | Long, often with lingering bitterness |
| Aspartame | Rapid | Rapid | Short to Moderate |
| Sucralose | Slightly Delayed | Moderate | Long |
| Sucrose | Rapid | Rapid | Short |
Experimental Protocols
The following outlines a typical experimental protocol for conducting a sensory evaluation of high-intensity sweeteners.
Objective:
To determine and compare the sweetness intensity, temporal profile, and off-taste characteristics of this compound against other sweeteners.
Panelists:
A panel of 10-15 trained sensory assessors with prior experience in evaluating sweeteners is typically used.[4] Panelists are screened for their ability to detect and scale the intensity of sweet, bitter, and other relevant tastes.
Sample Preparation:
Sweetener solutions are prepared in deionized or purified water at concentrations determined to be equi-sweet to a range of sucrose solutions (e.g., 2%, 5%, 8%, and 10% w/v sucrose). This allows for the determination of the concentration-response function.
Methodology: Quantitative Descriptive Analysis (QDA) and Time-Intensity (TI) Analysis
-
Training Phase: Panelists are trained with reference standards for sweetness (sucrose solutions) and potential off-tastes (e.g., caffeine for bitterness, quinine for metallic taste). They develop a consensus on the sensory attributes and the use of the rating scale.
-
Evaluation Phase (QDA): Panelists rate the intensity of each sensory attribute (sweetness, bitterness, metallic, etc.) for each sweetener solution on a structured line scale (e.g., a 15-cm line scale anchored with "none" and "extremely intense").
-
Evaluation Phase (TI): Panelists evaluate the sweetness intensity over a set period (e.g., 2-3 minutes) after expectorating the sample. Data is collected continuously using a computerized system to generate time-intensity curves. Key parameters extracted from the curves include:
-
Imax: Maximum perceived intensity.
-
Tmax: Time to reach maximum intensity.
-
Dur: Total duration of the sensation.
-
AUC: Area under the curve, representing the total sweetness impression.
-
Data Analysis:
Analysis of Variance (ANOVA) and post-hoc tests (e.g., Tukey's HSD) are used to determine significant differences in the sensory attributes between the sweeteners. Principal Component Analysis (PCA) can be used to visualize the relationships between the sweeteners and their sensory characteristics.
Visualizing the Pathways and Processes
To better understand the mechanisms of sweet taste perception and the workflow of its evaluation, the following diagrams are provided.
Caption: Sweet taste signaling cascade initiated by sweetener binding.
Caption: Workflow for sensory evaluation of sweeteners.
Conclusion
While direct quantitative sensory data for this compound remains limited, by examining its close structural relatives within the mogroside family, we can anticipate a favorable sweetness profile characterized by high intensity and a cleaner taste with potentially lower off-notes compared to other natural high-intensity sweeteners like stevia. Its profile is likely to be closer to that of Mogroside V. Further dedicated sensory panel studies employing rigorous methodologies, such as those outlined in this guide, are necessary to fully elucidate the specific sensory characteristics of this compound and determine its optimal applications in the food, beverage, and pharmaceutical industries. The provided diagrams offer a foundational understanding of the biological and methodological frameworks essential for such evaluations.
References
Comparative Analysis of Analytical Methods for 11-Oxomogroside V
A guide for researchers on the cross-validation of analytical techniques for the quantification of a key mogroside.
This guide provides a comparative overview of validated analytical methods for the quantification of 11-Oxomogroside V, a potent natural sweetener and antioxidant found in the fruit of Siraitia grosvenorii (monk fruit). While the initial request specified "11-Oxomogroside IV A," the predominant and well-characterized compound in scientific literature is 11-Oxomogroside V. This document will focus on the latter, assuming it to be the compound of interest.
The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). This guide will delve into the experimental protocols and performance characteristics of these methods to aid researchers in selecting the most appropriate approach for their specific needs.
Comparison of Method Performance
The selection of an analytical method is often a trade-off between various performance parameters such as sensitivity, accuracy, precision, and the complexity of the instrumentation. The following table summarizes the reported performance data for HPLC-UV and HPLC-MS/MS methods for the analysis of 11-Oxomogroside V.
| Parameter | HPLC-UV | HPLC-MS/MS | Notes |
| Linearity (r) | 0.9984 | ≥ 0.9984 | Both methods demonstrate excellent linearity over the tested concentration ranges. |
| Recovery (%) | 102.5% | 91.22% - 106.58% | Both methods show good accuracy, with recovery values falling within acceptable limits. |
| Precision (RSD %) | 4.43% | < 3.79% | The HPLC-MS/MS method generally offers slightly better precision (lower RSD). |
| Sensitivity | Not explicitly stated, but generally lower than MS/MS. | High sensitivity, capable of detecting low concentrations. | Mass spectrometry provides significantly higher sensitivity, making it suitable for trace analysis. |
| Specificity | Lower, potential for interference from co-eluting compounds. | High, based on mass-to-charge ratio, reducing the likelihood of interference. | The specificity of MS/MS is a major advantage for complex matrices. |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following sections outline the key experimental protocols for the HPLC-UV and HPLC-MS/MS analysis of 11-Oxomogroside V.
HPLC-UV Method
This method is a robust and widely accessible technique for the quantification of 11-Oxomogroside V.
-
Instrumentation: High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: ODS Column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 0.75 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 40°C.
HPLC-MS/MS Method
For higher sensitivity and specificity, an HPLC-MS/MS method is recommended. This is particularly useful for complex sample matrices or when analyzing a panel of multiple mogrosides simultaneously.
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: While specific column and mobile phase compositions can vary, a common approach involves a C18 column with a gradient elution of acetonitrile and water containing a modifier like formic acid to improve ionization.
-
Ionization Mode: Negative electrospray ionization (ESI-) is often preferred for mogrosides.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 11-Oxomogroside V.
Methodology Visualization
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both the HPLC-UV and HPLC-MS/MS methods.
Unraveling the Molecular Mechanisms of 11-Oxomogroside IV A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects and mechanism of action of 11-Oxomogroside IV A, a natural triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). Due to a scarcity of direct experimental data on this compound, this guide leverages data from its close structural analog, 11-oxo-mogroside V, and other related mogrosides to infer its potential biological activities. This document presents available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate further research and drug development.
Comparative Analysis of Biological Activities
The primary biological activities attributed to mogrosides, including by extension this compound, are potent antioxidant and anti-inflammatory effects. The following table summarizes the available quantitative data for 11-oxo-mogroside V, which is structurally very similar to this compound, and compares it with other relevant compounds.
| Compound/Extract | Biological Activity | Assay | Result (IC50/EC50) | Reference |
| 11-oxo-mogroside V | Antioxidant (Superoxide Scavenging) | Chemiluminescence Assay | 4.79 µg/mL | [1] |
| 11-oxo-mogroside V | Antioxidant (Hydrogen Peroxide Scavenging) | Chemiluminescence Assay | 16.52 µg/mL | [1] |
| 11-oxo-mogroside V | Antioxidant (Hydroxyl Radical Scavenging) | Chemiluminescence Assay | 146.17 µg/mL | [1] |
| Mogroside V | AMPK Activation | In vitro kinase assay | 20.4 µM | [2][3] |
| Mogrol (aglycone of mogrosides) | AMPK Activation | In vitro kinase assay | 4.2 µM | [2][3] |
| Mogroside V | Anti-inflammatory (inhibition of M1 macrophage polarization) | Cell-based assay | Qualitative inhibition | [4][5] |
Inferred Mechanism of Action of this compound
Based on the activities of related mogrosides, the mechanism of action for this compound is likely multifaceted, primarily revolving around the mitigation of oxidative stress and the modulation of key inflammatory signaling pathways.
Antioxidant Activity
This compound is predicted to be a potent antioxidant, capable of directly scavenging a variety of reactive oxygen species (ROS). This action helps to protect cells from oxidative damage to lipids, proteins, and DNA, which is implicated in a wide range of chronic diseases.
Anti-inflammatory Effects
The anti-inflammatory properties are likely mediated through the inhibition of pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways. By suppressing these pathways, this compound may reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Metabolic Regulation
Furthermore, evidence from Mogroside V suggests a potential role in metabolic regulation through the activation of AMP-activated protein kinase (AMPK).[2][3] AMPK is a central regulator of energy homeostasis, and its activation can lead to beneficial effects on glucose and lipid metabolism.
Signaling Pathways
The following diagrams illustrate the key signaling pathways likely modulated by this compound and its related compounds.
Experimental Protocols
ROS Scavenging Activity (Chemiluminescence Assay)
This protocol is adapted from studies on 11-oxo-mogroside V and is suitable for assessing the antioxidant capacity of this compound.
Objective: To quantify the scavenging activity of the test compound against superoxide anion (O₂·⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (·OH).
Materials:
-
Luminol (chemiluminescent probe)
-
Pyrogallol (for O₂·⁻ generation)
-
H₂O₂ solution
-
FeSO₄ and H₂O₂ (for ·OH generation via Fenton reaction)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Luminometer
Procedure:
-
Superoxide Anion (O₂·⁻) Scavenging:
-
In a luminometer tube, mix the test compound at various concentrations with a solution of luminol in PBS.
-
Initiate the reaction by adding pyrogallol solution.
-
Measure the chemiluminescence intensity immediately for a set period.
-
A decrease in chemiluminescence indicates scavenging of O₂·⁻.
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
In a luminometer tube, mix the test compound at various concentrations with a solution of luminol and horseradish peroxidase in PBS.
-
Add H₂O₂ solution to initiate the reaction.
-
Measure the chemiluminescence intensity.
-
A reduction in signal indicates H₂O₂ scavenging.
-
-
Hydroxyl Radical (·OH) Scavenging:
-
In a luminometer tube, combine the test compound at various concentrations with luminol in PBS.
-
Generate ·OH by adding FeSO₄ followed by H₂O₂ (Fenton reaction).
-
Measure the resulting chemiluminescence.
-
A decrease in intensity signifies ·OH scavenging.
-
Data Analysis: Calculate the percentage of scavenging activity for each concentration of the test compound relative to a control without the compound. Determine the EC₅₀ value, the concentration of the compound that scavenges 50% of the reactive oxygen species.
Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)
This protocol is designed to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To determine the ability of the test compound to inhibit the production of the pro-inflammatory mediator NO.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent (for NO measurement)
-
MTT or similar reagent for cell viability assay
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no test compound.
-
-
Nitric Oxide Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite (a stable product of NO).
-
-
Cell Viability Assay:
-
Perform an MTT assay on the remaining cells in the plate to ensure that the observed reduction in NO is not due to cytotoxicity of the test compound.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value, the concentration of the compound that inhibits NO production by 50%.
AMPK Activation Assay
This protocol provides a framework for investigating the effect of this compound on the activity of AMP-activated protein kinase (AMPK).
Objective: To determine if the test compound can directly activate AMPK.
Materials:
-
Purified recombinant AMPK enzyme
-
AMPK substrate peptide (e.g., SAMS peptide)
-
ATP (radiolabeled [γ-³²P]ATP or a system for non-radioactive detection)
-
Test compound (this compound)
-
Kinase buffer
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding and scintillation counting for radioactive assay, or an antibody-based detection method for non-radioactive assays like ELISA or Western blot).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or well of a microplate, combine the kinase buffer, purified AMPK enzyme, and the AMPK substrate peptide.
-
Add the test compound at various concentrations. Include a positive control (e.g., AMP) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Data Analysis: Determine the fold activation of AMPK by the test compound at each concentration relative to the vehicle control. Calculate the EC₅₀ value, the concentration of the compound that produces 50% of the maximal activation.
Conclusion and Future Directions
While direct experimental evidence for this compound is limited, the data from closely related mogrosides, particularly 11-oxo-mogroside V and Mogroside V, strongly suggest that it possesses significant antioxidant and anti-inflammatory properties. The likely mechanisms of action involve direct ROS scavenging and modulation of the NF-κB, MAPK, and AMPK signaling pathways.
For researchers and drug development professionals, this compound represents a promising natural compound for further investigation. Future studies should focus on:
-
Directly quantifying the antioxidant and anti-inflammatory activities of this compound using the protocols outlined above to determine its specific EC₅₀ and IC₅₀ values.
-
Elucidating the precise molecular targets within the inflammatory and metabolic signaling pathways.
-
Conducting cell-based and in vivo studies to validate the therapeutic potential of this compound in models of diseases associated with oxidative stress and inflammation.
This comparative guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this promising natural product.
References
- 1. CAS RN 126105-11-1 | Fisher Scientific [fishersci.nl]
- 2. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Unveiling the Therapeutic Promise of 11-Oxomogroside IV A: An In Vivo Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vivo therapeutic potential of 11-Oxomogroside IV A against its well-studied counterpart, Mogroside V. While in vivo data for this compound is emerging, this document compiles the available evidence and presents it alongside the extensive research on Mogroside V to offer a comprehensive overview for future research and development.
Executive Summary
This compound, a cucurbitane triterpene glycoside isolated from the unripe fruit of Siraitia grosvenorii (Luo Han Guo), has demonstrated preliminary anti-tumor effects. However, its in vivo therapeutic potential remains largely underexplored. In contrast, Mogroside V, a structurally related compound from the same plant, has been extensively studied in various animal models, showcasing a broad spectrum of therapeutic activities, including anti-inflammatory, neuroprotective, and anti-diabetic properties. This guide synthesizes the current, albeit limited, in vivo data for this compound and juxtaposes it with the robust in vivo evidence for Mogroside V, providing a clear perspective on the therapeutic landscape of these natural compounds.
Comparative Analysis of Therapeutic Potential
The following tables summarize the available quantitative data from in vivo and supportive in vitro studies for both this compound and Mogroside V.
Table 1: In Vivo Anti-Tumor Activity
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| This compound | DMBA/TPA-induced mouse skin carcinogenesis | Not specified | Topical | At 20 weeks of promotion, only 53.3% of mice bore papillomas with an average of 4.7 papillomas per mouse.[1] |
| Mogroside V | - | - | - | No direct in vivo anti-tumor studies were found in the provided search results. |
Note: The in vivo anti-tumor data for this compound is from a single study with limited available details.
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 |
| This compound | SMMC-772 (Human hepatoma) | 288 µg/mL |
Table 3: In Vivo Anti-Inflammatory Activity of Mogroside V
| Animal Model | Dosage | Route of Administration | Key Findings |
| Ovalbumin-induced asthmatic mice | 50 mg/kg | Not specified | Significantly reduced levels of IgE, TNF-α, and IL-5.[2] |
| LPS-induced acute lung injury in mice | 2.5, 5, and 10 mg/kg | Not specified | Dose-dependently attenuated inflammatory cell infiltration and pro-inflammatory cytokine levels. |
Table 4: In Vivo Neuroprotective Effects of Mogroside V
| Animal Model | Dosage | Route of Administration | Key Findings |
| MPTP-induced Parkinson's disease mouse model | 10 and 30 mg/kg/day | Gavage | Significantly enhanced motor coordination and inhibited dopaminergic neuronal loss.[3][4] |
Table 5: In Vivo Anti-Diabetic Effects of Mogroside V
| Animal Model | Dosage | Route of Administration | Key Findings |
| Type 2 diabetic mice | 50, 100, and 200 mg/kg | Oral gavage | Significantly improved hepatic glucose metabolism and reduced plasma endotoxin levels.[5] |
| High-fat diet and streptozotocin-induced T2DM mice | Not specified | Not specified | Improved intestinal barrier function and reduced pro-inflammatory cytokine production.[6] |
Experimental Protocols
DMBA/TPA-Induced Mouse Skin Carcinogenesis Model (for this compound)
While the specific protocol for the this compound study is not detailed in the available literature, a standard protocol for this model is as follows:
-
Animal Model: Typically, FVB/N or C57BL/6 mice are used due to their susceptibility to skin carcinogenesis.[7][8]
-
Initiation: A single topical application of 7,12-dimethylbenz[a]anthracene (DMBA) in a solvent like acetone is applied to the shaved dorsal skin of the mice.[9][10][11]
-
Promotion: Two weeks after initiation, twice-weekly topical applications of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone are administered to the same area for a period of 20-40 weeks.[10]
-
Treatment: this compound would be applied topically to the treatment group, likely before or concurrently with the TPA applications.
-
Data Collection: The incidence (% of mice with tumors) and multiplicity (average number of tumors per mouse) of papillomas are recorded weekly.[7][8]
Ovalbumin-Induced Asthmatic Mouse Model (for Mogroside V)
-
Animal Model: BALB/c mice are commonly used for this model.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an asthmatic response.
-
Treatment: Mogroside V (e.g., 50 mg/kg) is administered to the treatment group, typically before the OVA challenge.[2]
-
Data Collection: Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels (e.g., IgE, TNF-α, IL-5).[2][12]
Signaling Pathways and Mechanisms of Action
This compound: A Putative Anti-Tumor Pathway
Based on its demonstrated anti-tumor activity and its classification as a cucurbitane glycoside, this compound may exert its effects through the modulation of pathways involved in cell proliferation and apoptosis. Cucurbitane glycosides have been shown to interact with key signaling proteins in the NF-κB, AMPK, and Nrf2 pathways.[13][14]
Caption: Putative anti-tumor signaling pathway of this compound.
Mogroside V: Modulator of PI3K/Akt and JAK/STAT Signaling
Mogroside V has been shown to exert its therapeutic effects through the modulation of multiple signaling pathways, including the PI3K/Akt and JAK/STAT pathways, which are crucial in inflammation and cell survival.[2][6]
Caption: Mogroside V's modulation of the PI3K/Akt signaling pathway.
Caption: Mogroside V's inhibition of the JAK/STAT signaling pathway.
Conclusion and Future Directions
In contrast, Mogroside V has been extensively validated in multiple animal models, demonstrating significant anti-inflammatory, neuroprotective, and anti-diabetic activities through well-defined signaling pathways. For researchers and drug development professionals, Mogroside V represents a more established candidate for further preclinical and clinical investigation.
Future research on this compound should focus on:
-
Conducting comprehensive in vivo studies across various disease models to elucidate its full therapeutic spectrum.
-
Determining optimal dosing and administration routes for different therapeutic applications.
-
Investigating its mechanism of action and identifying the specific signaling pathways it modulates.
By expanding the in vivo validation of this compound, the scientific community can better understand its therapeutic potential and its standing relative to well-characterized alternatives like Mogroside V.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 6. Comparative effects of different sugar substitutes: Mogroside V, stevioside, sucralose, and erythritol on intestinal health in a type 2 diabetes mellitus mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MiTO [mito.dkfz.de]
- 8. MiTO [mito.dkfz.de]
- 9. Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA) [jove.com]
- 10. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positron emission tomography imaging of DMBA/TPA mouse skin multi‐step tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mogroside V alleviates inflammation response by modulating miR-21-5P/SPRY1 axis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. Cucurbitane Glycosides and Their Potential Anti-Inflammatory Activities from Hemsleya chinensis Tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cucurbitane Glycosides and Their Potential Anti-Inflammatory Activities from Hemsleya chinensis Tubers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 11-Oxomogroside IV A and Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Antioxidant Performance
In the continuous search for potent and safe antioxidant compounds, both natural and synthetic sources are under intense investigation. This guide provides a detailed head-to-head comparison of 11-Oxomogroside IV A, a natural cucurbitane glycoside isolated from the fruits of Siraitia grosvenorii (monk fruit), with widely used synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and the water-soluble vitamin E analog, Trolox. This comparison is based on available experimental data from key antioxidant assays and an examination of their underlying mechanisms of action.
Quantitative Antioxidant Activity: A Comparative Overview
The efficacy of an antioxidant is primarily determined by its ability to neutralize free radicals. This is often quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
While direct comparative studies on pure this compound are limited, data from a mogroside extract containing this compound provides some insight. It is important to note that the antioxidant activity of the pure compound may differ from that of the extract.
| Antioxidant | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | Notes |
| This compound (in Mogroside Extract) | 1118.1[1] | 1473.2[1] | Data from a mogroside extract; activity of the pure compound may vary. |
| Butylated Hydroxyanisole (BHA) | 112.05[2] - 23[3] | 4.44[4] | |
| Butylated Hydroxytoluene (BHT) | 202.35[2] - 32.36[4] | ~32.36[4] | |
| Trolox | 2.54[3] - 11.09[5] | 2.59[4] - 12.24[5] | Water-soluble analog of Vitamin E, often used as a standard. |
Key Observations:
-
Based on the available data for the mogroside extract, synthetic antioxidants like BHA, BHT, and Trolox exhibit significantly lower IC50 values in both DPPH and ABTS assays, indicating a much stronger direct radical scavenging activity in these chemical-based tests.
-
The high IC50 values for the mogroside extract suggest that the direct radical scavenging mechanism may not be the primary mode of antioxidant action for mogrosides like this compound. Their in vivo effects might be more pronounced through other mechanisms, such as the modulation of cellular antioxidant pathways.
Mechanisms of Antioxidant Action: Signaling Pathways
The antioxidant effects of these compounds are not solely dependent on direct radical scavenging but also on their ability to influence cellular signaling pathways that regulate endogenous antioxidant defenses.
This compound and Mogrosides: Modulating Cellular Stress Responses
Emerging research suggests that mogrosides, including this compound, may exert their antioxidant effects by reducing intracellular reactive oxygen species (ROS) and modulating cellular signaling pathways involved in stress response and metabolism. One proposed pathway involves the c-Jun N-terminal kinase (JNK) and Forkhead box protein O1 (FOXO1). Under oxidative stress, JNK can phosphorylate and activate FOXO1, leading to the transcription of genes involved in antioxidant defense.
Synthetic Antioxidants: Radical Scavenging and Nrf2 Activation
Synthetic phenolic antioxidants like BHA and BHT primarily act as radical scavengers. They donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.
In addition to this direct mechanism, some synthetic antioxidants have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxification genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 3. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide to Confirming the Purity of 11-Oxomogroside IV A Standards for Researchers
For researchers in drug development and related scientific fields, the purity of reference standards is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of 11-Oxomogroside IV A, a cucurbitane glycoside derived from the monk fruit (Siraitia grosvenorii). This document outlines detailed experimental protocols, presents data in a clear, comparative format, and includes visualizations to clarify complex workflows and concepts.
Understanding the Standard: this compound
This compound is a triterpenoid saponin that, along with other mogrosides, contributes to the characteristic sweetness of monk fruit extracts. As a reference standard, its purity is critical for the quantification of this compound in various matrices and for conducting pharmacological studies. Commercially available standards typically state a high level of purity, often determined by High-Performance Liquid Chromatography (HPLC).
Comparative Purity Analysis
While obtaining and comparing Certificates of Analysis (CoA) from multiple vendors is the most direct way to assess purity claims, this guide focuses on the methods used to independently verify these claims. One available CoA for a commercial this compound standard indicates a purity of ≥98% as determined by HPLC, with structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Purity Specification of a Commercial this compound Standard
| Parameter | Specification | Method |
| Purity | ≥ 98% | HPLC |
| Identity | Conforms to structure | NMR |
Key Experimental Protocols for Purity Verification
To independently assess the purity of an this compound standard, two primary analytical techniques are employed: HPLC for quantitative purity assessment and NMR for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for determining the purity of non-volatile compounds like mogrosides. The method separates the main compound from any impurities, and the relative peak areas are used to calculate the purity.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A starting concentration of around 30% acetonitrile, increasing to 80-90% over 20-30 minutes, can effectively separate mogrosides.
-
Flow Rate: A flow rate of 0.75-1.0 mL/min is recommended.
-
Column Temperature: Maintaining a constant column temperature, for instance, 40°C, ensures reproducibility.[1]
-
Detection: UV detection at 210 nm is appropriate for mogrosides.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent, such as methanol or a mixture of methanol and water, to a known concentration (e.g., 1 mg/mL).
Data Analysis:
The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Potential Impurities:
The primary impurities in an this compound standard are likely to be other structurally related mogrosides from the source material. These can include:
-
Mogroside V
-
Siamenoside I
-
Mogroside IV
An effective HPLC method should be able to resolve the this compound peak from these potential impurities.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of a compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, allowing for unambiguous identification.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve a few milligrams of the this compound standard in the chosen deuterated solvent.
-
Experiments: Acquire standard ¹H and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
Data Analysis:
The obtained chemical shifts and coupling constants are compared with published data for this compound or related mogroside structures to confirm the identity and integrity of the standard. The absence of significant signals from impurities further corroborates the purity of the standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity confirmation process.
Caption: Workflow for the purity confirmation of this compound standards.
References
A Comparative Guide to the Structure-Activity Relationship of Mogrosides, Featuring 11-Oxomogroside IV A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships of various mogrosides, with a special focus on 11-Oxomogroside IV A. Mogrosides, the primary sweetening components of the monk fruit (Siraitia grosvenorii), have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and antioxidant effects. Understanding the relationship between their chemical structures and biological activities is crucial for the development of novel therapeutic agents and functional foods.
Quantitative Data Summary
The biological activities of mogrosides are intrinsically linked to their molecular structure, particularly the number and position of glucose units attached to the mogrol aglycone, as well as modifications at the C11 position. The following tables summarize the available quantitative data for key mogrosides.
Table 1: Sweetness and Antioxidant Activity of Selected Mogrosides
| Mogroside Derivative | Relative Sweetness (Sucrose = 1) | Antioxidant Activity (EC50, μg/mL) |
| Mogroside V | ~250-425[1][2] | Scavenging •OH: 48.44[3] |
| 11-oxo-Mogroside V | Data not available | Scavenging O₂⁻: 4.79[3], Scavenging H₂O₂: 16.52[3], Scavenging •OH: 146.17[3], •OH-induced DNA damage inhibition: 3.09[3] |
| Mogroside IV | ~250-425[1] | Data not available |
| This compound | Data not available | Data not available |
| Mogroside III | Data not available | Data not available |
| Mogroside II E | Bitter[1] | Data not available |
| Siamenoside I | ~563 | Data not available |
Table 2: Anti-inflammatory and Anti-cancer Activities of Selected Mogrosides
| Mogroside Derivative | Anti-inflammatory Activity (IC50) | Anti-cancer Activity (IC50) |
| Mogroside V | Modulates NF-κB and p38 MAPK pathways[4] | Data not available |
| 11-oxo-Mogroside V | Data not available | Data not available |
| Mogroside IV | Data not available | Data not available |
| This compound | Data not available | Data not available |
| Mogroside III E | Inhibits TLR4/MyD88/NF-κB pathway[5] | Data not available |
| Other Cucurbitane Glycosides (from S. grosvenorii roots) | Data not available | MGC-803, MCF-7, CNE-1 cell lines: 1.44 to 9.99 μM[6] |
Note: "Data not available" indicates that specific quantitative data was not found in the cited sources.
Key Structure-Activity Relationship Insights
-
Glycosylation and Sweetness: The number of glucose units is a primary determinant of taste. Mogrosides with fewer than four glucose units, such as Mogroside II E, tend to be bitter, while those with four or more are sweet[1].
-
C11 Position Modification and Bioactivity: The presence of an oxo-group at the C11 position, as seen in 11-oxo-mogroside V, appears to enhance its antioxidant activity against superoxide and hydrogen peroxide radicals compared to Mogroside V[3]. This suggests that modifications at this position can significantly influence the biological properties of mogrosides.
-
General Trends for Cucurbitane Glycosides: As a class of compounds, cucurbitane glycosides have demonstrated a range of biological activities. Their anti-inflammatory effects are often attributed to the modulation of key signaling pathways like NF-κB and MAPK[4][5]. The cytotoxic effects of cucurbitane triterpenoids from the same plant family have shown potent activity against various cancer cell lines[6]. While specific data for this compound is limited, its structural similarity to other bioactive mogrosides suggests it likely possesses similar, though quantitatively distinct, properties.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Cells)
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test mogroside. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Nitric Oxide Measurement: After 24 hours of incubation, the concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the concentration of nitrite is determined from a standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.
Anti-cancer Activity Assay (MTT Cell Viability Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MGC-803, MCF-7, CNE-1) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the mogroside compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Addition: Different concentrations of the mogroside are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined.
Signaling Pathways and Experimental Workflows
The biological effects of mogrosides are often mediated through the modulation of complex intracellular signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for assessing bioactivity.
Figure 1: Experimental workflow for assessing the bioactivity of mogrosides.
Figure 2: Mogroside inhibition of the NF-κB signaling pathway.
Figure 3: Mogroside V modulation of the p38 MAPK signaling pathway.
References
- 1. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food i… [ouci.dntb.gov.ua]
- 3. Cucurbitacins and cucurbitane glycosides: structures and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L. [mdpi.com]
- 6. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 11-Oxomogroside IV A: A Guide for Laboratory Professionals
Recommended Disposal Procedures for Non-Hazardous Chemical Waste
Based on general laboratory waste disposal guidelines, the following procedures are recommended for non-hazardous substances like 11-Oxomogroside IV A, assuming no contradictory institutional or local regulations exist.
For Solid Waste:
-
Primary Disposal: Solid this compound can typically be disposed of in the regular trash.[2][3]
-
Container Preparation: Ensure that the original container is empty and, if possible, rinsed with a suitable solvent. The rinsed container can then be disposed of with regular laboratory glass or plastic waste.
-
Labeling: It is good practice to deface or remove the original label from the container to avoid confusion.
For Liquid Waste (Solutions):
-
Small Quantities: For small quantities of this compound dissolved in a solvent, disposal down the sanitary sewer is often permissible for non-hazardous, water-soluble substances.[4]
-
Dilution: When disposing of liquid waste down the drain, it is crucial to flush with a copious amount of water to ensure adequate dilution.[4]
-
Solvent Consideration: If the solvent itself is hazardous, the solution must be treated as hazardous waste and disposed of according to your institution's hazardous waste procedures.
Personal Protective Equipment (PPE) and Safety Measures
Even when handling substances presumed to be non-hazardous, adherence to standard laboratory safety protocols is essential.
| PPE / Safety Measure | Recommendation |
| Eye Protection | Wear safety glasses or goggles. |
| Hand Protection | Wear suitable chemical-resistant gloves. |
| Lab Coat | A standard lab coat should be worn to protect clothing. |
| Ventilation | Work in a well-ventilated area or under a chemical fume hood. |
Experimental Workflow for Disposal
To ensure a safe and compliant disposal process, the following workflow should be followed:
Key Considerations and Best Practices
-
Always Prioritize Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department provides the definitive guidance for waste disposal. These guidelines are tailored to your specific location and facilities.
-
Segregation of Waste: Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department.[5]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[5][6]
-
Unknowns: If you are ever unsure about the hazards of a substance or the proper disposal method, treat it as hazardous waste and consult your EHS office.
By following these procedures and prioritizing safety and compliance, laboratory professionals can ensure the responsible disposal of this compound and contribute to a safe working environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling 11-Oxomogroside IV A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for 11-Oxomogroside V (CAS No. 126105-11-1). The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Information
While 11-Oxomogroside V is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] Full personal protective equipment should be utilized when handling this compound.[1]
Personal Protective Equipment (PPE)
Proper PPE creates a necessary barrier between the user and the chemical, ensuring minimal exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields and meet ANSI Z87.1 standards. |
| Chemical Splash Goggles | Required when there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable for providing splash protection. |
| Body Protection | Laboratory Coat | Standard lab coat to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust formation is likely, a dust mask or respirator may be used.[1] |
Storage and Stability
Proper storage is crucial to maintain the integrity of 11-Oxomogroside V.
| Condition | Specification |
| Temperature | 4°C for long-term storage.[1] Can be shipped at room temperature. |
| Light | Protect from direct sunlight.[1] |
| Atmosphere | Keep container tightly sealed in a cool, well-ventilated area.[1] |
Operational Plan: Safe Handling Workflow
Following a systematic workflow ensures that 11-Oxomogroside V is handled safely at every stage, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of 11-Oxomogroside V in a laboratory setting.
Disposal Plan
Proper disposal of 11-Oxomogroside V and associated waste is critical to prevent environmental contamination.
-
Solid Waste :
-
Collect unused solid 11-Oxomogroside V in a clearly labeled, sealed container.
-
Dispose of as non-hazardous chemical waste through your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste :
-
Solutions of 11-Oxomogroside V should be collected in a labeled, sealed waste container.
-
Do not pour solutions down the drain unless approved by your institution's EHS office.[1]
-
-
Contaminated Materials :
-
Gloves, weigh boats, and other disposable materials that have come into contact with 11-Oxomogroside V should be placed in a designated chemical waste bag and disposed of according to your institution's guidelines.
-
Experimental Protocol: In Vitro Antioxidant Activity Assay
11-Oxomogroside V is known for its antioxidant properties.[1] The following is a detailed protocol for assessing its free radical scavenging activity using a chemiluminescence assay.
Quantitative Data on Antioxidant Activity
| Reactive Oxygen Species (ROS) | EC50 of 11-Oxomogroside V (µg/mL) |
| Superoxide Anion (O₂⁻) | 4.79 |
| Hydrogen Peroxide (H₂O₂) | 16.52 |
| Hydroxyl Radical (•OH) | 146.17 |
| •OH-induced DNA damage | 3.09 |
EC50 (Half-maximal effective concentration) is the concentration of a substance that gives half of the maximal response.
Experimental Workflow
Caption: A procedural workflow for determining the in vitro antioxidant activity of 11-Oxomogroside V.
Detailed Methodology
-
Preparation of 11-Oxomogroside V Solutions :
-
Prepare a stock solution of 11-Oxomogroside V in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of working concentrations.
-
-
Chemiluminescence Assay :
-
The specific reactive oxygen species (O₂⁻, H₂O₂, •OH) generating system is prepared.
-
In a luminometer-compatible plate, add the 11-Oxomogroside V dilutions to the wells.
-
Initiate the reaction by adding the ROS generating system to each well.
-
Immediately measure the chemiluminescence signal over a set period.
-
-
Data Analysis :
-
The percentage of ROS scavenging is calculated for each concentration of 11-Oxomogroside V relative to a control without the antioxidant.
-
Plot the percent inhibition against the logarithm of the concentration of 11-Oxomogroside V.
-
Determine the EC50 value from the resulting dose-response curve.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
